hydroxy(oxo)iron
Description
Structure
2D Structure
Properties
IUPAC Name |
hydroxy(oxo)iron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O.O/h;1H2;/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIXRCIKZIZYPM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Fe]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO2H, FeHO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | goethite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Goethite | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318339 | |
| Record name | Akaganeite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-brown to dark brown mineral; [Merck Index] Yellow-brown odorless powder; Insoluble in water (< 0.5%); [Prince Agri MSDS] | |
| Record name | Goethite | |
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CAS No. |
12134-57-5, 1310-14-1, 20344-49-4, 12022-37-6 | |
| Record name | Akaganeite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12134-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Goethite | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iron hydroxide oxide (Fe(OH)O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20344-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Goethite | |
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| Record name | Lepidocrocite | |
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| Record name | Hydrated ferric oxide | |
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| Record name | Goethite (Fe(OH)O) | |
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| Record name | Akaganeite | |
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| Record name | Goethite (Fe(OH)O) | |
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Structural and Polymorphic Investigations of Hydroxy Oxo Iron
Crystalline Polymorphs under Ambient Conditions
Under typical Earth surface conditions, four primary crystalline polymorphs of FeOOH are commonly recognized: goethite (α-FeOOH), akaganeite (β-FeOOH), lepidocrocite (γ-FeOOH), and feroxyhyte (δ-FeOOH). These phases differ in their crystallographic structures, leading to variations in properties such as morphology, stability, and reactivity.
Goethite (α-FeOOH)
Goethite is one of the most widespread iron oxyhydroxide minerals, frequently found in soils and as a weathering product of iron-rich minerals like pyrite, magnetite, and siderite. wikiwand.comnih.govamericanelements.comnih.gov It is typically formed under oxidizing conditions and can precipitate directly from marine and meteoric waters. nih.govamericanelements.com Goethite crystallizes in the orthorhombic system. fishersci.cawikiwand.comwikipedia.org Its structure is based on double chains of edge-sharing FeO6 octahedra that run parallel to the c-axis. These chains are further linked by hydrogen bonds. wikiwand.comwebmineral.com The arrangement of oxygen and hydroxide (B78521) ions approximates a hexagonal close-packed structure, with iron ions occupying octahedral sites within this framework. wikiwand.com Goethite is generally more thermodynamically stable than other FeOOH polymorphs at surface conditions. fishersci.comfishersci.co.uknih.gov
| Property | Detail |
| Crystal System | Orthorhombic fishersci.cawikiwand.comwikipedia.org |
| Space Group | Pbnm wikiwand.com |
| Formation | Weathering of Fe-rich minerals, precipitation from water wikiwand.comnih.govamericanelements.comnih.gov |
| Typical Habit | Prismatic, needle-like, massive wikiwand.comnih.gov |
| Color | Yellowish to reddish to dark brown or black wikiwand.com |
| Streak | Brown, brownish yellow to orange yellow wikiwand.com |
| Mohs Hardness | 5.0–5.5 fishersci.cawikiwand.com |
| Specific Gravity | 3.3–4.3 fishersci.cawikiwand.comwikipedia.org |
Akaganeite (β-FeOOH)
Akaganeite is a less common polymorph compared to goethite and lepidocrocite. It is often associated with chloride-rich environments, and its structure is stabilized by the presence of chloride ions within tunnels running through the crystal lattice. copernicus.orgamericanelements.comacs.orgunict.it Terrestrial akaganeite typically forms under acidic, oxidizing, and chloride-rich conditions. copernicus.orgamericanelements.com Studies have shown that akaganeite formation is influenced by factors such as pH and the presence of sulfate (B86663). copernicus.orgamericanelements.com Akaganeite has a hollandite-like tunnel structure composed of FeO3(OH)3 octahedra. americanelements.comacs.org Its crystal structure can be described with either tetragonal or monoclinic unit cells, with recent analyses favoring a monoclinic I2/m symmetry. unict.it
| Property | Detail |
| Crystal System | Tetragonal or Monoclinic fishersci.comunict.it |
| Space Group | I4/m (tetragonal) or I2/m (monoclinic) unict.it |
| Formation | Chloride-rich, acidic, oxidizing environments copernicus.orgamericanelements.com |
| Structural Feature | Hollandite-like tunnel structure containing Cl- ions americanelements.comacs.orgunict.it |
Lepidocrocite (γ-FeOOH)
Lepidocrocite is another common FeOOH polymorph, frequently found in rusting steel, particularly in environments with alternating wet and dry conditions. fishersci.comfishersci.ca It is also found in soils, especially in hydromorphic soils with seasonal fluctuations in redox potential. fishersci.ca Lepidocrocite has an orthorhombic crystal structure. fishersci.canih.govwikipedia.org Its structure consists of layers of edge-shared iron(III) oxide octahedra linked by hydrogen bonding through hydroxide layers. fishersci.cawikipedia.org This layered structure contributes to its characteristic scaly habit. fishersci.ca The formation of lepidocrocite is favored by mildly acidic to neutral conditions and the slow oxidation of Fe2+.
| Property | Detail |
| Crystal System | Orthorhombic fishersci.canih.govwikipedia.org |
| Space Group | Cmcm fishersci.ca |
| Formation | Rusting steel, hydromorphic soils with fluctuating redox conditions fishersci.comfishersci.cafishersci.ca |
| Typical Habit | Flattened scales, bladed, fibrous fishersci.cawikipedia.org |
| Color | Red to reddish brown fishersci.ca |
| Streak | Dull orange fishersci.ca |
| Mohs Hardness | 5 fishersci.cawikipedia.org |
| Specific Gravity | 4 fishersci.cawikipedia.org |
Feroxyhyte (δ-FeOOH)
Feroxyhyte is a less stable polymorph under surface conditions and is often found in environments characterized by rapid oxidation of Fe(II) compounds, such as those found on the sea and ocean floors under high-pressure conditions. fishersci.comfishersci.co.uknih.gov It is thermodynamically unstable relative to goethite at ambient pressure and temperature and tends to revert to goethite upon exposure to surface conditions. fishersci.comfishersci.co.uknih.gov Feroxyhyte crystallizes in the hexagonal system. fishersci.co.uk Its structure involves an octahedral network formed by oxygen ions, with iron ions randomly occupying specific sites.
| Property | Detail |
| Crystal System | Hexagonal fishersci.co.uk |
| Space Group | P¯3m1 |
| Formation | High-pressure conditions of sea/ocean floors, rapid oxidation of Fe(II) fishersci.comfishersci.co.uknih.gov |
| Stability | Thermodynamically unstable at surface conditions fishersci.comfishersci.co.uknih.gov |
High-Pressure Polymorphic Transformations
Under high-pressure conditions, FeOOH polymorphs can undergo transformations to denser phases. These transformations are relevant to understanding the behavior of iron oxyhydroxides in the Earth's interior.
ε-FeOOH Phase
The ε-FeOOH phase is a high-pressure polymorph of FeOOH. It is formed from goethite (α-FeOOH) at pressures typically above 6 GPa. wikipedia.org This transformation involves a significant change in crystal structure. ε-FeOOH has an orthorhombic crystal structure, distinct from the ambient pressure polymorphs. wikiwand.com The structure of ε-FeOOH consists of edge-sharing FeO6 octahedra arranged in single bands. Hydrogen atoms occupy channels within this structure.
Research indicates that ε-FeOOH can undergo further transformations at even higher pressures. A pressure-induced hydrogen-bond symmetrization can occur, leading to a change in space group. Additionally, studies have reported a volume collapse and potential isostructural transitions at very high pressures. The ε-FeOOH phase is considered thermodynamically stable in cold subducted slabs and is quenchable to ambient conditions after synthesis at high pressure. It can also form solid solutions with other high-pressure phases like δ-AlOOH.
| Property | Detail |
| Crystal System | Orthorhombic wikiwand.com |
| Space Group | P2₁nm (at moderate pressure), Pnnm (after hydrogen bond symmetrization) |
| Formation | High pressure (> 6 GPa) transformation from other FeOOH polymorphs, particularly goethite wikipedia.org |
| Structural Feature | Single bands of edge-sharing FeO₆ octahedra with hydrogen in channels |
| High-Pressure Behavior | Hydrogen-bond symmetrization, volume collapse, potential isostructural transitions |
Pyrite-Type FeOOH (P-FeOOH)
The pyrite-type structure of FeOOH (P-FeOOH) is a high-pressure polymorph that has garnered interest, particularly in the context of Earth's lower mantle conditions. Theoretical studies using advanced search algorithms and first-principles calculations predict a phase transition from the known ε-FeOOH to a new pyrite-type FeOOH phase around 70 GPa. nih.govacs.org This transition pressure is notably high. The pyrite-type structure is characterized by FeO₂Hₓ solid solutions, where hydrogen can be incorporated into the lattice. geosciencefrontiers.com This phase is considered a candidate for storing volatile light elements in the deep Earth's interior. geosciencefrontiers.com Experimentally, pyrite-type FeO₂ was synthesized by oxidation of Fe₂O₃ or decomposition of FeOOH above ~80 GPa under high temperatures. aip.org The hydrogen-bearing FeO₂Hₓ is stable above 75 GPa. aip.org The exact oxidation state of iron in pyrite-type FeO₂ is still debated, but theoretical and experimental results suggest it is less than +4. aip.org
Monoclinic FeOOH (M-FeOOH)
A previously unknown monoclinic phase of FeOOH (M-FeOOH) has been identified through structure search algorithms combined with first-principles calculations. nih.govacs.org This M-FeOOH phase is found to be energetically close to the pyrite-type FeOOH at pressures near the core-mantle boundary. nih.govacs.org While less studied experimentally compared to other polymorphs like goethite or lepidocrocite, its predicted stability at extreme pressures highlights its potential relevance in deep Earth science. Some studies on akaganéite (β-FeOOH), which has a hollandite-like structure, note that its crystalline structure can be described with either tetragonal or monoclinic unit cells, with the monoclinic I2/m symmetry providing a better description in some analyses of powder X-ray diffraction data. csic.es
Electronic Spin Transitions under High Pressure
Iron oxyhydroxides, including FeOOH, exhibit fascinating electronic spin transitions under high pressure. For instance, the high-pressure polymorph ε-FeOOH undergoes a pressure-induced electronic spin transition. tandfonline.comfigshare.com In-situ synchrotron X-ray experiments on polycrystalline ε-⁵⁷FeOOH have shown a transition from a single magnetic sextet to a single doublet in Mössbauer spectra within the pressure range of 30–48 GPa, suggesting a low-spin state without magnetic ordering. tandfonline.comfigshare.com This electronic transition can be influenced by deviatoric stress in the pressure chambers. tandfonline.com The spin transition in ε-FeOOH is also associated with elastic softening, indicated by a decrease in longitudinal elastic wave velocity around 38 GPa. tandfonline.comfigshare.com Besides the electronic spin transition, ε-FeOOH also undergoes a spin-reorientation transition (magnetic spin-flop transition) around 8 GPa, changing the antiferromagnetic order. tandfonline.comjps.jp There is ongoing discussion regarding the causality between hydrogen bond symmetrization and the spin transition in ε-FeOOH under pressure. nsf.gov
Poorly Crystalline and Amorphous Hydroxy(oxo)iron (B75183) Phases
Ferrihydrite and its Formation
Ferrihydrite is a ubiquitous nanoscale iron oxyhydroxide mineral found in water and soil systems. temple.edu It is characterized by its poor crystallinity or nanocrystalline nature, and its formula is often given as FeOOH·1.8H₂O, although its hydration is variable. wikipedia.org Ferrihydrite is typically the initial precipitate formed during the rapid hydrolysis of Fe³⁺ solutions. temple.eduscielo.org.mx Formation can occur via the hydrolysis of ferric species in solution, resulting in a blood-red precipitate. temple.edu Studies using in situ time-resolved small-angle X-ray scattering (SAXS) and ex situ techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) suggest that ferrihydrite nanoparticles can form via the aggregation of Fe₁₃ Keggin clusters in solution, particularly above pH ~1. acs.org These clusters initially form linear structures, followed by densification and precipitation of low molecular weight Fe(III) species to form ferrihydrite nanoparticles where the Fe₁₃ Keggin motif may be preserved. acs.org The degree of crystallinity in ferrihydrite is conventionally differentiated by the number of reflections observed with X-ray diffraction, with 2-line and 6-line ferrihydrite being the most common. temple.edu
Transformations to More Crystalline Phases
Advanced Structural Characterization Methodologies
X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD)
X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) are fundamental techniques for identifying the crystalline phases of this compound polymorphs and determining their lattice parameters. Each polymorph exhibits a distinct XRD pattern, allowing for their identification in pure or mixed samples. researchgate.netufrgs.br
For instance, the XRD pattern of α-FeOOH (goethite) typically shows sharp reflections that can be indexed to an orthorhombic phase with the space group Pnma. researchgate.netelectrochemsci.org Synthetic α-FeOOH samples have shown diffraction peaks readily indexed to the orthorhombic phase (JCPDS card no. 29-0713). researchgate.net
β-FeOOH (akaganéite) was historically described with tetragonal symmetry (space group I4/m), but recent Rietveld analysis of powder XRD data suggests a monoclinic structure with the I2/m space group provides a better fit to experimental data. csic.esrsc.org The peak broadness in XRD patterns of ultrafine akaganéite nanoparticles indicates their small crystal size. csic.es
γ-FeOOH (lepidocrocite) also crystallizes in the orthorhombic system. wikipedia.org PXRD has confirmed the formation of crystalline γ-FeOOH, indexed to JCPDS (73-2326). researchgate.net
XRD is sensitive to crystalline phases and is effective in identifying goethite, lepidocrocite, akaganéite, and maghemite in corrosion products. mdpi.com
Electron Microscopy Techniques (TEM, HRTEM, SEM, SAED)
Electron microscopy techniques, including Transmission Electron Microscopy (TEM), High-Resolution Transmission Electron Microscopy (HRTEM), Scanning Electron Microscopy (SEM), and Selected Area Electron Diffraction (SAED), provide insights into the morphology, particle size, crystallinity, and local structure of this compound polymorphs.
TEM provides higher resolution images, allowing for the observation of individual nanoparticles and their internal structure. electrochemsci.orgresearchgate.net HRTEM can reveal lattice fringes, providing information about crystallographic planes and their spacing. For instance, HRTEM images of α-FeOOH have shown lattice fringes corresponding to the (211) and (130) planes. researchgate.net HRTEM can also show mesopores within FeOOH nanorods. electrochemsci.org
SAED patterns, obtained in TEM, provide diffraction information from selected areas, confirming the crystalline nature and phase of the material. electrochemsci.orgmdpi.com SAED analysis has confirmed the akaganéite structure in ultrafine nanoparticles, showing slightly diffused diffraction rings consistent with the reduced crystal size. csic.es SAED patterns can also indicate the formation of amorphous phases after certain processes. researchgate.net
Electron microscopy is often used in conjunction with other techniques to fully characterize the morphology and microstructure of FeOOH polymorphs. researchgate.netaub.edu.lb
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy)
Vibrational spectroscopy, specifically Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, is valuable for identifying the different polymorphs of this compound based on their unique vibrational modes, particularly those associated with Fe-O and O-H bonds. nih.govmdpi.com
FTIR spectra of FeOOH polymorphs exhibit characteristic absorption bands. For β-FeOOH, low-frequency bands around 556, 614, 695, and 825 cm⁻¹ have been assigned to Fe-O vibrational modes. researchgate.net In α-FeOOH, hydroxyl stretching vibrations can be identified near 3190 cm⁻¹, and hydroxyl bending vibrations are typically observed at 883 and 795 cm⁻¹. researchgate.net Strong OH stretching vibrations at 3120 and 3380 cm⁻¹ are characteristic of γ-FeOOH and δ-FeOOH, respectively. mdpi.com Water in samples can be indicated by a peak around 1630-1640 cm⁻¹ (bending vibration). mdpi.com
Vibrational spectroscopy is effective in distinguishing between the crystalline FeOOH polymorphs, although distinguishing less crystalline or amorphous phases like ferrihydrite and feroxyhyte can be more challenging due to overlapping or broadened bands. nih.govresearchgate.net
Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for investigating the iron-containing phases in this compound samples, providing information on the oxidation state of iron, magnetic properties, and local environment. academie-sciences.frnih.gov
Mössbauer spectra are distinct for each FeOOH polymorph, even though measuring spectra at several temperatures is sometimes necessary for unambiguous identification. academie-sciences.fr Spectra measured at 77 K are particularly useful for distinguishing between different polymorphs. academie-sciences.frnih.gov
For α-FeOOH (goethite), the Mössbauer spectrum at 77 K is characterized by asymmetric lines of magnetic sextets due to a field distribution and a negative quadrupole shift. academie-sciences.fr The Néel point for goethite is around 120 °C. academie-sciences.fr Superparamagnetic goethite can be quantified using low-temperature Mössbauer spectroscopy. nih.gov
β-FeOOH (akaganéite) exhibits several Fe sites in its Mössbauer spectrum, likely due to the presence of chloride ions in its structure. academie-sciences.fr
γ-FeOOH (lepidocrocite) is antiferromagnetic with a Néel temperature below 77 K. nih.gov Its Mössbauer spectrum at 77 K shows a paramagnetic doublet, while at 4.2 K, it can be fitted with a broad sextet. nih.gov
δ-FeOOH (feroxyhyte) is a less common phase that may show some amorphous character in its Mössbauer spectrum. academie-sciences.fr
Mössbauer spectroscopy can identify and quantify different iron-containing phases, including goethite, lepidocrocite, akaganéite, magnetite, and maghemite, in complex samples like corrosion products. academie-sciences.frcore.ac.uknih.gov
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a technique used to study the structure of materials at the nanoscale, providing information about particle size, shape, size distribution, and internal structure in the range of approximately 2-20 nm. mst.or.jpcea.fr
SAXS measures the scattering of X-rays at small angles (typically 2θ < 10°), which corresponds to structural features larger than atomic distances. mst.or.jpcea.fr The scattered intensity as a function of the scattering vector provides information about the electron density fluctuations within the sample. cea.fr
For this compound nanoparticles, SAXS can be used to determine particle size and investigate their aggregation behavior in solution. researchgate.net The slope and shape of the SAXS profile reflect the size and shape distribution of the particles. mst.or.jp SAXS data can also provide information about the periodicity and orientation of structures at the nanoscale. mst.or.jp
SAXS has been used to investigate the colloid stability of iron oxyhydroxide nanoparticle suspensions as a function of pH and ionic strength. researchgate.net Changes in SAXS profiles can indicate the formation of dispersed colloids, nanoscale clusters, or large-scale aggregates. researchgate.net The technique has also been applied in studies of ancient corrosion layers to understand their structure and porosity. core.ac.uk
Thermal Analysis (Thermal Dehydroxylation)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal behavior of this compound polymorphs, particularly their dehydroxylation process, which leads to the formation of iron oxides. researchgate.netmdpi.com
Thermal dehydroxylation involves the removal of structural water (hydroxyl groups) from the FeOOH structure upon heating, typically resulting in the formation of hematite (B75146) (α-Fe₂O₃) or maghemite (γ-Fe₂O₃). researchgate.netresearchgate.net The temperature at which dehydroxylation occurs is characteristic of each polymorph and can be influenced by factors such as particle size, crystallinity, and the presence of impurities. researchgate.netresearchgate.net
TGA measures the mass loss of a sample as a function of temperature, directly quantifying the amount of water released during dehydroxylation. DTA or Differential Scanning Calorimetry (DSC) measures the heat flow into or out of the sample, showing endothermic or exothermic events associated with thermal transformations.
Peak thermal dehydroxylation temperatures for synthetic iron oxyhydroxides have been observed in the range of 200-300 °C, with variations among polymorphs. researchgate.net For example, a study reported peak dehydroxylation temperatures in the order: akaganéite (200/260°C) < lath lepidocrocite (200°C) < rod lepidocrocite (268°C) < goethite (293°C). researchgate.net Another study indicated dehydroxylation of β-FeOOH (goethite) occurring around 320 °C. mdpi.com The dehydroxylation of goethite to hematite typically occurs at temperatures around 300 °C. researchgate.netmdpi.com
Thermal analysis, often coupled with techniques like mass spectrometry (MS) to monitor the released water, provides valuable data on the thermal stability and transformation pathways of this compound polymorphs. researchgate.netresearchgate.net
Table: Peak Thermal Dehydroxylation Temperatures of FeOOH Polymorphs
| Polymorph | Chemical Formula | Approximate Peak Dehydroxylation Temperature (°C) |
| Akaganéite | β-FeOOH | 200-260 researchgate.net |
| Lepidocrocite | γ-FeOOH | 200-268 researchgate.net |
| Goethite | α-FeOOH | 293-320 researchgate.netmdpi.com |
Note: Temperatures can vary depending on synthesis method, particle size, and experimental conditions.
Synthesis and Formation Mechanisms of Hydroxy Oxo Iron Materials
Chemical Synthesis Approaches
A variety of chemical synthesis methods have been developed for the preparation of hydroxy(oxo)iron (B75183) compounds. These techniques allow for manipulation of reaction parameters to tailor the properties of the final product.
Coprecipitation Methods
Coprecipitation is a widely utilized and relatively simple method for synthesizing iron oxyhydroxide nanoparticles. This technique typically involves the rapid addition of a base to a solution containing ferrous and/or ferric ions, leading to the simultaneous precipitation of iron hydroxides or oxyhydroxides. nih.govrsc.orgrsc.org The resulting precipitate can then be aged to transform into more crystalline phases like goethite or lepidocrocite. scielo.org.mx
Key factors influencing the outcome of coprecipitation include temperature, pH, the type of iron salts used, the Fe²⁺/Fe³⁺ ratio, the concentration of reactants, and the rate of base addition. nih.govrsc.orgmdpi.com Adjusting these parameters allows for control over particle size and size distribution. For instance, controlling the speed of hydroxide (B78521) addition during the hydrolysis of acidic Fe(III) solutions has been shown to influence the specific surface area of synthesized goethite. scielo.org.mx Higher rates of OH⁻ addition can lead to larger particles. scielo.org.mx
Coprecipitation is often performed at room temperature or elevated temperatures and is known for its efficiency and potential for large-scale production. nih.govrsc.org
Hydrothermal Reaction Methods
Hydrothermal synthesis involves carrying out reactions in aqueous solutions at elevated temperatures and pressures. This method is effective for producing crystalline iron oxyhydroxides, including goethite and lepidocrocite, often with controlled morphologies such as nanorods or nanosheets. rsc.orgoup.comnih.govoup.com
The hydrothermal treatment of iron precursors, such as iron(III) chloride, under alkaline conditions can yield goethite needles or rods. nih.gov The aspect ratio of these nanorods can be tuned by adjusting the hydrothermal treatment conditions. nih.gov Hydrothermal methods have also been employed to synthesize lepidocrocite nanosheets, sometimes with the assistance of surfactants or templates. oup.comoup.comresearchgate.net The temperature and salinity of the solution can influence the crystallinity of the resulting goethite and lepidocrocite. cambridge.org Elevated temperatures and higher salinity can improve goethite crystallinity. cambridge.org
Air Oxidation of Ferrous Hydroxide Suspensions
The air oxidation of ferrous hydroxide (Fe(OH)₂) suspensions is a method used for the synthesis of both goethite and lepidocrocite. This process involves the reaction of Fe(OH)₂ precipitates with oxygen in an aqueous medium. acs.orgacs.orgfau.de
The outcome of this oxidation, specifically whether goethite or lepidocrocite is formed, can depend on factors such as pH and the presence of certain anions. In strongly alkaline solutions, the air oxidation of Fe(OH)₂ can lead to the epitaxial growth of goethite (α-FeOOH) on the Fe(OH)₂ substrate, facilitated by the structural similarities between the two phases. acs.orgfau.de The air flow rate, which affects the oxygen mass transfer, has a significant impact on the size and morphology of the resulting goethite particles. acs.orgfau.de Increasing the air flow rate can lead to smaller goethite particles. acs.org
Lepidocrocite (γ-FeOOH) can also be formed by the oxidation of freshly prepared hydrous Fe₃O₄, hydrous 2Fe₂O₃·3FeO, Fe₂S₃, and FeS, and ferrous chloride, particularly in solutions with a pH of 2.0 to 6.5 and in the presence of substances like pyridine (B92270) or sodium azide. msaweb.org Air oxidation of Fe(OH)₂ under visible light irradiation in the presence of trace EDTA has also been reported to yield low crystalline lepidocrocite and goethite. acs.org
Direct Hydrolysis Routes
Direct hydrolysis of iron salts, particularly ferric salts, in aqueous solutions can lead to the formation of this compound compounds. The hydrolysis of iron(III) salts is a fundamental process that yields precursors for the formation of iron oxyhydroxides through mechanisms involving olation and oxolation. mdpi.com
The slow hydrolysis of certain ferric salts, such as ferric acetate, nitrate (B79036), bromide, and oxalate, is a method for preparing goethite (α-Fe₂O₃·H₂O, which is goethite). msaweb.org Rapid hydrolysis of Fe(III) solutions can initially result in the precipitation of ferrihydrite, which can then age to form goethite at higher temperatures. scielo.org.mxstackexchange.com
The hydrolysis of iron(III) salts is influenced by parameters such as pH, temperature, and the presence of anions. mdpi.com For instance, in the presence of chloride ions, the hydrolysis of iron(III) salts can yield akaganéite (β-FeOOH), an iron oxyhydroxide with a tunnel structure stabilized by chloride inclusion. mdpi.comresearchgate.net The pH of the solution plays a crucial role in determining the speciation of iron hydrolysis products and the subsequent formation of solid phases. nih.gov
Controlled Precipitation Methods (e.g., slow/quick oxidation)
Controlled precipitation methods, which often involve controlling the rate of oxidation or hydrolysis, are used to influence the particle size and phase of the resulting iron oxyhydroxides. This can include slow or quick oxidation processes.
Controlling the speed of hydroxide addition during the hydrolysis of acidic Fe(III) solutions allows for the synthesis of goethite with different specific surface areas, indicating control over particle size. scielo.org.mx Slow hydrolysis of ferric salts can lead to goethite formation. msaweb.orggeoscienceworld.org
The oxidation of ferrous compounds or the slow hydrolysis of most ferric salts can lead to the formation of a brown gel that ages to goethite. msaweb.org More hydrous forms of goethite can be formed by the oxidation of ferrous bicarbonate solution with peroxide, oxygen, or air at room temperature. msaweb.org
Quick hydrolysis of Fe(III) solutions initially forms ferrihydrite, which can then transform into goethite upon aging, particularly at higher temperatures. scielo.org.mxstackexchange.com The rate of oxidation during the synthesis of iron oxyhydroxide particles from ferrous hydroxide is critical for controlling particle size and uniformity. google.com Rapid and homogeneous oxidation in the nucleation step is important for obtaining nano-sized particles. google.com
Sol-Gel Techniques
Sol-gel techniques are versatile methods for synthesizing various metal oxides and oxyhydroxides, including iron oxyhydroxides. This method typically involves the formation of a colloidal dispersion (sol) of metal ions or precursors, followed by gelation and subsequent drying and heat treatment. academicjournals.org
The sol-gel route can be used to fabricate nanomaterials with control over size and morphology. academicjournals.org It involves the addition of organic molecules or polymers to colloidal dispersions to form the sol, followed by solvent removal to form a gel, and then thermal treatment. academicjournals.org While the provided search results mention sol-gel in the context of synthesizing goethite and other iron oxides academicjournals.orgresearchgate.netscispace.com, detailed mechanisms specifically for this compound formation via sol-gel in the search results are limited. However, the general principle involves the formation of a network structure through hydrolysis and condensation reactions of iron precursors within the sol, which then solidifies into a gel.
Microemulsion Approaches
Microemulsion methods offer a versatile route for synthesizing nanoparticles with controlled size and shape by utilizing nanoscale water droplets dispersed in an oil phase as nanoreactors. acs.org This water-in-oil (W/O) microemulsion system, stabilized by surfactants, allows for confined reaction environments that limit particle growth and aggregation. acs.orgpsu.edu
In the synthesis of iron oxyhydroxide nanoparticles via microemulsions, iron salt solutions (e.g., FeCl₃ or FeCl₂) are typically introduced into the aqueous core of the micelles. psu.eduresearchgate.netresearchgate.net A precipitating agent, such as ammonia (B1221849) or NaOH, is introduced into a separate microemulsion system, and the two microemulsions are then mixed. psu.eduresearchgate.net The reaction occurs within the water droplets, leading to the formation of iron hydroxide precipitates, which can then transform into iron oxyhydroxides. psu.edu
The characteristics of the resulting iron oxyhydroxide nanoparticles are influenced by various parameters within the microemulsion system, including the water-to-surfactant molar ratio (w), the type and concentration of the surfactant, the reactant concentration, and the oil phase. psu.eduresearchgate.net For instance, the water content in the microemulsion can affect the particle size, with higher water content potentially leading to larger particles. researchgate.net Different surfactants can also impact the particle size and uniformity. acs.orgresearchgate.net
Studies have shown the formation of different iron oxyhydroxide polymorphs using microemulsion approaches. For example, a mixture of -FeO(OH) and -FeO(OH) crystallographic phases has been observed after the hydrolysis of metal ions in a foam template, which can be considered a type of microemulsion system. acs.org High aspect ratio maghemite iron oxide nanoparticles have also been prepared using water-in-oil microemulsions with a cationic surfactant, where aging time influenced the particle length. scientific.net
Precursor High-Temperature Pyrolysis
High-temperature pyrolysis of precursors is another method employed for the synthesis of iron oxides and oxyhydroxides, often yielding nanoparticles. This technique typically involves the thermal decomposition of iron-containing precursors in a controlled atmosphere at elevated temperatures.
Laser pyrolysis, a specific high-temperature pyrolysis technique, has been used to synthesize iron oxide nanoparticles using gaseous precursors like iron pentacarbonyl (Fe(CO)₅). researchgate.netmdpi.commdpi.comupb.ro In this method, a laser heats a gaseous mixture containing the iron precursor and often a sensitizer (B1316253) gas (like ethylene (B1197577) or ethanol) that absorbs the laser energy and transfers it to the reactants. mdpi.commdpi.comupb.ro The rapid heating and short reaction times in laser pyrolysis can lead to the formation of very fine powders with narrow size distributions. researchgate.net
While laser pyrolysis is often used for iron oxides like magnetite () and maghemite (-), the initial decomposition products and the presence of oxygen can influence the formation of oxyhydroxide phases. researchgate.netmdpi.com For instance, calcining powder samples obtained from laser pyrolysis of and at 400 °C resulted in the transformation to - and -iron oxides, retaining the nanostructure. researchgate.net The reaction temperature, residence time, and the type of sensitizer used can affect the particle size and composition. mdpi.comupb.ro
Another approach involves the thermal decomposition of solid precursors. For example, siderite () has been explored as a precursor for synthesizing iron oxide nanoparticles via solution thermal decomposition, where reaction temperature and precursor concentration influenced particle size. theiet.org While this method primarily focuses on iron oxides, the decomposition pathways and the presence of water or oxygen could potentially lead to the formation of oxyhydroxide intermediates or products depending on the specific conditions.
Mechanism of Polymorph Selective Synthesis and Control
The ability to selectively synthesize specific polymorphs of this compound materials is crucial for tailoring their properties for various applications. The formation of different FeOOH polymorphs (, , , ) is governed by intricate mechanisms influenced by several factors during synthesis.
The polymorph type is fundamentally determined by how the double strands of octahedra are connected. acs.org
Influence of pH and Reactant Concentration Ratios
pH and reactant concentration ratios are critical parameters that strongly influence the phase selection and morphology of iron oxyhydroxides during synthesis. researchgate.netbeilstein-journals.orgnih.govmdpi.commdpi.combibliotekanauki.pl
The pH of the solution dictates the speciation of iron ions and the rate of hydrolysis and precipitation reactions. researchgate.netbeilstein-journals.org Different pH values favor the formation of different polymorphs. For example, goethite (-FeOOH) has been reported to form at pH 4, while magnetite () can form at higher pH values (e.g., pH 10) through reactions involving iron hydroxides. researchgate.net Lepidocrocite (-FeOOH) can be the dominant secondary iron oxyhydroxide at low pH. researchgate.net The pH also affects the surface charge of the forming particles, which can influence aggregation and growth. beilstein-journals.org
The concentration of iron salts and the ratio of to ions in the precursor solution are also critical. nih.govbibliotekanauki.pl The initial concentration of can affect the size of -FeOOH nanoellipsoids. mdpi.com Varying the ratio of iron ions to the precipitating agent (e.g., NaOH) significantly influences both the size and chemical composition of the resulting nanoparticles. mdpi.commdpi.com Higher concentrations of NaOH can lead to increased nucleation rates and potentially larger particles due to accelerated reaction kinetics. mdpi.com The molar ratio of to is particularly important in methods involving the co-precipitation of iron salts, influencing the formation of phases like magnetite, which contains both and . nih.govbibliotekanauki.pl
The presence and concentration of different anions in the reaction solution can also steer the formation towards specific polymorphs. acs.orgjst.go.jp For instance, the presence of ions can stabilize the -FeO(OH) structure. acs.org
Temperature-Controlled Formation Pathways
Temperature plays a significant role in controlling the formation pathways and the resulting polymorphs and morphologies of iron oxyhydroxide materials. mdpi.combibliotekanauki.plpnas.orgrsc.orgifremer.frresearchgate.net
Synthesis temperature affects reaction kinetics, nucleation rates, and crystal growth processes. mdpi.comrsc.org Different temperatures can favor the formation of specific iron oxyhydroxide or oxide phases. For example, hydrothermal synthesis at different temperatures can yield various iron oxide and oxyhydroxide nanostructures. rsc.org High temperatures can accelerate the condensation process and influence the growth of nanostructures. rsc.org
Temperature also influences the solubility of iron species and the rate of hydrolysis and dehydration reactions that lead to the formation of FeOOH from iron hydroxides. acs.orgnih.gov For instance, partial dehydration of at mild temperatures can lead to FeO(OH). acs.org
In hydrothermal systems, the temperature of the hydrothermal fluid significantly impacts the precipitation of iron oxyhydroxides. ifremer.frresearchgate.netgeoscienceworld.org Abundant Fe oxyhydroxide precipitation can occur at high to moderate temperature vents (>100°C), as well as at low-temperature diffuse vents (<100°C), often influenced by the mixing of hydrothermal fluid with seawater and microbial activity. ifremer.frresearchgate.net
Studies have shown that varying the reaction temperature can lead to the formation of different morphologies, such as nanosheets, hierarchical flowers, and hollow or solid nanospheres, composed of iron oxide or oxyhydroxide phases. rsc.org Higher temperatures can lead to increased particle size, while lower temperatures might result in increased crystallinity and larger nanoparticles under certain conditions. mdpi.com
Role of Additives and Chelating Agents (e.g., EDTA, Citric Acid)
Additives and chelating agents are frequently used in the synthesis of iron oxyhydroxide materials to control particle size, morphology, prevent aggregation, and influence polymorph selection. acs.orgacs.orgmdpi.comusm.myresearchgate.netrsc.orgresearchgate.net
Chelating agents like EDTA (ethylenediaminetetraacetic acid) and citric acid can interact with iron ions, affecting their speciation, solubility, and reactivity. acs.orgacs.orgmdpi.comresearchgate.netnih.gov They can retard the interaction of anions (like ) with the forming iron oxyhydroxide during crystal growth, which can destabilize certain structures and favor the formation of different polymorphs. acs.org For instance, the presence of EDTA has been associated with the formation of -FeO(OH), while citric acid might favor the formation of -FeO(OH). acs.org
Chelating agents can also prevent the premature precipitation of iron ions, maintain their solubility, and control the rate of hydrolysis, leading to better control over nucleation and particle growth. mdpi.comresearchgate.net This can result in the formation of smaller, more uniform nanoparticles and prevent aggregation. usm.myresearchgate.net Citric acid, for example, can chelate ions, preventing the formation of insoluble ferric oxides and hydroxides under certain pH conditions. researchgate.net
Additives can also influence the surface properties of the nanoparticles, preventing flocculation and inhibiting aggregation. usm.myrsc.org Different types of additives, including surfactants and polymers, have been used to control the size and size distribution of iron oxide particles. usm.my
Furthermore, some chelating agents can participate in redox reactions, influencing the oxidation state of iron during synthesis, which is critical for forming mixed-valence iron oxides like magnetite or influencing the formation of specific oxyhydroxide phases. mdpi.com
Dissolution-Recrystallization Mechanisms
Dissolution-recrystallization is a significant mechanism in the formation and transformation of iron oxyhydroxide materials, particularly during aging or Ostwald ripening processes. scientific.netcsic.esacademie-sciences.frresearchgate.netacs.org This mechanism involves the dissolution of less stable or smaller particles and the subsequent recrystallization of the dissolved species onto the surface of more stable or larger particles.
This process leads to particle growth and an increase in crystallinity over time. csic.esresearchgate.net Dissolution-recrystallization can also drive phase transformations between different iron oxyhydroxide polymorphs or between oxyhydroxides and oxides. mdpi.comacademie-sciences.frresearchgate.net For example, the transformation of -FeOOH into -FeOOH can occur through a dissolution-recrystallization process where ions are replaced by ions at increasing pH and synthesis time. mdpi.com Schwertmannite, another iron oxyhydroxide, can transform into -FeOOH during aging via a dissolution-recrystallization mechanism. jst.go.jp
The acidity of the medium can facilitate oxide crystallization and favor the dissolution-crystallization process, leading to particle growth. academie-sciences.fr In some cases, dissolution-recrystallization can also lead to the formation of hollow structures, where preferential dissolution occurs along certain crystallographic directions. acs.org
The kinetics of dissolution and recrystallization are influenced by factors such as temperature, pH, and the presence of ions or additives that can affect solubility and surface energy. mdpi.comacs.org Controlling these parameters allows for the manipulation of the dissolution-recrystallization process to tune the size, shape, and phase of the final iron oxyhydroxide product.
Epitaxial Growth Phenomena
Epitaxial growth is a key mechanism in the formation of certain this compound phases, where one crystalline material grows on the surface of another in a specific crystallographic orientation. This process is facilitated by similarities in the crystal structures and lattice parameters between the growing phase and the substrate.
Studies on the synthesis of goethite (-FeO(OH)) by the air oxidation of ferrous hydroxide (Fe(OH)₂) suspensions in highly alkaline media have provided evidence for epitaxial growth of -FeO(OH) on the edges of hexagonal Fe(OH)₂ platelets. The similarity between the anion arrangements in both Fe(OH)₂ and -FeO(OH) is suggested to facilitate this heterogeneous nucleation and growth process.
Epitaxial relationships have also been observed during the transformation of goethite (-FeO(OH)) to hematite (B75146) (-Fe₂O₃), another iron oxide phase. The nucleation of -Fe₂O₃ particles has been found to occur epitaxially on goethite {001} surfaces due to a lattice match between goethite {001} surfaces and hematite {001} planes. The structural relationship is described as G(020)//H(030) with G//H. This epitaxial growth can lead to the formation of twinned hematite particles nucleating on twinned goethite crystals.
Control over Nanoparticle Morphology and Size
Controlling the morphology and size of this compound nanoparticles is crucial for tailoring their properties for specific applications. Various synthesis parameters and methods have been explored to achieve this control.
Reaction protocols and conditions, such as temperature, pH, and reactant concentration, are fundamental parameters that influence the resulting particle size and morphology of FeOOH nanoparticles. For instance, uncontrolled synthesis of FeOOH nanoparticles at room temperature can result in aggregates of ultrafine nanoparticles, often with non-uniform shapes and sizes, including the presence of larger nanorods alongside ultrafine particles. Controlled synthesis, such as using secretory compounds from Chlorella vulgaris microalgae, has been shown to yield uniform spherical goethite (-FeO(OH)) nanoparticles with a narrow size distribution, ranging from 8 to 17 nm in diameter with an average size of 12.8 nm. Carbohydrates in the nucleation phase can chelate iron ions, preventing monotonic nucleation and limiting the size of nuclei, while in the growth phase, they control the growth of formed nuclei and inhibit the formation of large particles.
Chemical polymers and organic additives can also play a significant role in controlling the shape and size of FeOOH nanoparticles. For example, in the formation of hematite from ferrihydrite, the presence of L-tartaric acid can act as both a reducing agent and a template, controlling particle size and morphology through a dissolution-crystallization mechanism. The initial pH is a key factor in this process, affecting the adsorption of tartaric acid onto the ferrihydrite and hematite surfaces.
The air flow rate during the air oxidation of Fe(OH)₂ suspensions to form goethite (-FeOOH) has a remarkable effect on the size and morphology of the resulting particles. The mean length and width of the -FeOOH particles can decrease almost linearly as the air flow rate is increased.
An epoxide precipitation route has been reported for the synthesis of goethite and lepidocrocite nanoparticles with well-controlled morphology and minimized aggregation. In this method, epoxide acts as a precipitating agent, and the organic intermediate produced from its ring-opening reaction functionalizes the surface of the precipitate in situ. By regulating the pH and using air oxidation at room temperature, different iron oxyhydroxide polymorphs with defined morphologies can be obtained. Lepidocrocite nanoparticles synthesized via this route showed a fibrous morphology with widths of 40–80 nm and lengths of 0.2–3.5 µm, while goethite nanoparticles exhibited an acicular shape with widths of 20–90 nm and lengths of 0.2–1.5 µm.
The size of iron oxide nanoparticles, which can include this compound phases as precursors or intermediates, can be controlled by adjusting reaction parameters such as precursor concentration, temperature, heating rates, and the type of ligands or solvents used in methods like thermal decomposition. However, the relationship between precursor concentration and nanoparticle size can be complex and not always monotonic.
Enzymes have also been shown to induce the formation of iron nanoparticles, including oxohydroxy species, with control over the iron species and nanoparticle morphology in aqueous media at room temperature. The protein matrix can provide stability against aggregation.
Ferrihydrite nanoparticle size and aggregate morphology can be influenced by factors such as the presence of aluminum, silicon, and organic matter. An increase in the content of these elements can lead to a decrease in particle size and an increase in structural disorder. Silica, in particular, is suspected to inhibit iron polymerization and particle growth by complexing at the surfaces of ferrihydrite nanoparticles.
The formation of ferrihydrite nanoparticles can also involve the aggregation of prenucleation clusters, such as Fe₁₃ Keggin clusters, which have structural features similar to ferrihydrite. These clusters can aggregate to form ferrihydrite nanoparticles. The aggregation processes are important as they impact colloidal stability, reactivity, and morphology.
The final morphology of iron oxide and oxyhydroxide nanoparticles is determined during the growth stage, where thermodynamic and kinetic aspects play a controlling role. Strategies for shape control often rely on the preferential adsorption of capping molecules to specific crystal facets or the oriented aggregation of nanoparticulate subunits.
Summary of Nanoparticle Morphologies and Sizes:
| This compound Polymorph | Synthesis Method | Morphology | Size Range (approx.) | Key Controlling Factors | Source |
| Goethite (-FeO(OH)) | Controlled synthesis with Chlorella vulgaris secretory compounds | Spherical | 8-17 nm (12.8 nm average) | Secretory compounds (carbohydrates) | |
| Goethite (-FeO(OH)) | Air oxidation of Fe(OH)₂ suspensions | Acicular | 20-90 nm (width), 0.2-1.5 µm (length) | Air flow rate, initial Fe(OH)₂ particle size and shape | |
| Lepidocrocite (-FeO(OH)) | Epoxide precipitation route | Fibrous | 40-80 nm (width), 0.2-3.5 µm (length) | pH regulation, air oxidation, epoxide functionalization | |
| Ferrihydrite | Base hydrolysis of acidic ferric nitrate (via Fe₁₃ Keggin clusters) | Mass fractal aggregates of nanoparticles | ~3 nm (nanoparticles) | pH, aggregation of Fe₁₃ clusters, presence of low molecular weight species | |
| Ferrihydrite | Neutralizing ferric nitrate with NaOH | Aggregates of particles | 2.6-2.9 nm (individual particles) | Presence of Al, Si, organic matter, pH |
Detailed Research Findings on Goethite Synthesis by Air Oxidation of Fe(OH)₂:
Research on the synthesis of goethite by air oxidation of Fe(OH)₂ suspensions has shown a clear relationship between air flow rate and particle dimensions.
Effect of Air Flow Rate on Goethite Particle Size:
| Air Flow Rate (L/min) | Mean Particle Length (µm) | Mean Particle Width (µm) |
| Data not explicitly provided in snippets for a direct table, but text indicates an inverse relationship. | Decreases with increasing air flow rate. | Decreases with increasing air flow rate. |
Note: While specific numerical data for a direct table correlating air flow rate to size was not available in the provided snippets, the research findings clearly indicate that increasing the air flow rate leads to a decrease in both the mean length and width of the -FeOOH particles.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| Goethite (-FeO(OH)) | 14788 |
| Lepidocrocite (-FeO(OH)) | 16217360 |
| Ferrihydrite | 18274275 |
| Hematite (-Fe₂O₃) | 14517 |
| Ferrous hydroxide (Fe(OH)₂) | 159874 |
| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | 16217360 (This is the CID for Lepidocrocite, need to find the correct one for FeCl3.6H2O) |
| Sodium hydroxide (NaOH) | 14798 |
| Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) | 165912 |
| Hexamethylenetetramine | 8053 |
| Sodium nitrite (B80452) (NaNO₂) | 23668188 |
| L-Tartaric acid | 875 |
| Iron(II) hydroxide (Fe(OH)₂) | 159874 |
The PubChem CID for Iron(III) chloride hexahydrate is 16211236.
Electronic and Magnetic Structure Investigations
Electronic Band Structure
The electronic band structure of a material describes the ranges of energy that an electron is allowed to possess. In semiconductors like goethite, a key feature is the band gap, an energy range where no electron states can exist, which separates the valence band from the conduction band. wikipedia.org
The band gap (E_g) is a critical parameter that determines the semiconducting properties of a material. nih.gov For hydroxy(oxo)iron (B75183) (goethite), the band gap is typically in the range of 2.1 to 2.5 eV, classifying it as a wide-band gap semiconductor. researchgate.netresearchgate.net This value means it can absorb a significant portion of the visible light spectrum. nih.gov
The band gap is commonly determined using techniques such as UV-Vis absorption spectroscopy and synchrotron-based X-ray absorption and emission spectroscopy (XAS and XES). nih.govmdpi.comdtu.dk From UV-Vis spectra, the band gap can be calculated using a Tauc plot, which can distinguish between direct and indirect transitions. nih.gov Studies have reported both indirect band gaps around 2.08 eV and direct band gaps around 2.23 eV for synthetic goethite. nih.gov XAS and XES analyses determine the band gap by measuring the energy difference between the inflection points of the absorption (conduction band edge) and emission (valence band edge) spectra. mdpi.comdtu.dk Using this method, a band gap of 2.55 eV was determined for synthetic goethite. mdpi.comnih.govresearchgate.net
The presence of impurities or substitutions, common in natural goethite, can alter the band gap. For instance, natural goethite containing aluminum (Al) doping was found to have a narrower band gap of 2.25 eV compared to its pure synthetic counterpart (2.55 eV). mdpi.comnih.govresearchgate.net
Another important parameter is the flat band potential (E_fb), which characterizes the energy band structure in a solution and is crucial for applications like photocatalysis. Mott-Schottky plot analysis shows that goethite is an n-type semiconductor, with reported E_fb values of approximately -0.40 to -0.45 V. researchgate.net This potential indicates a relatively low electron-hole recombination rate, which is favorable for surface catalytic reactions. researchgate.net
Table 1: Reported Band Gap and Potential Values for this compound (Goethite)
| Material | Method | Band Gap (eV) | Flat Band Potential (V vs. SCE) | Source |
|---|---|---|---|---|
| Synthetic Goethite | Tauc Plot (Indirect) | 2.08 | - | nih.gov |
| Synthetic Goethite | Tauc Plot (Direct) | 2.23 | - | nih.gov |
| Synthetic Goethite | XAS/XES | 2.55 | - | mdpi.comnih.govresearchgate.net |
| Natural Goethite (Al-doped) | XAS/XES | 2.25 | - | mdpi.comnih.govresearchgate.net |
| Synthetic Goethite | Mott-Schottky Plot | - | -0.40 to -0.45 | researchgate.net |
The electronic structure at the surface of this compound can differ significantly from its bulk properties. Theoretical studies based on first-principles calculations show that the electronic structures of surface iron atoms are primarily dependent on their coordination numbers and the specific termination structures of the crystal face, rather than the bulk crystalline phase itself. rsc.org
Experimental investigations reveal differences in surface chemistry even between particles of different sizes. For example, goethite nanorods exhibit a greater presence of surface hydroxyl groups compared to larger microrods. acs.org The nature and reactivity of the surface are dictated by the types of functional groups exposed. On the (100) surface of goethite, the dominant functional groups are terminal hydroxyls, specifically bidentate hydroxo groups (oxygen bonded to two Fe³⁺ ions) and monodentate aquo groups (oxygen bonded to one Fe³⁺ ion). osti.gov These surface characteristics are crucial as they control interactions with the surrounding environment, such as the adsorption of ions and molecules. acs.org
The positions of the conduction band (CB) and valence band (VB) energy levels determine the redox potential of photo-excited electrons and holes. In non-metals, the valence band is the highest energy range normally occupied by electrons at absolute zero, while the conduction band is the lowest range of vacant states. wikipedia.org
For synthetic goethite, photoelectron spectroscopy has placed the top of the valence band at an absolute energy level of -5.38 eV. mdpi.comnih.govresearchgate.net Combined with a band gap of 2.55 eV, this places the bottom of the conduction band at -2.83 eV. mdpi.com In the case of natural, Al-doped goethite, the valence band position is slightly lifted to -5.06 eV, which, coupled with its narrower band gap of 2.25 eV, results in a conduction band minimum of -2.81 eV. mdpi.comnih.govresearchgate.net Theoretical calculations suggest this narrowing of the band gap is caused by the contribution of Al-2p orbitals at the top of the valence band. mdpi.comnih.govresearchgate.net
Table 2: Conduction and Valence Band Energy Levels for this compound (Goethite)
| Material | Valence Band Maximum (eV) | Conduction Band Minimum (eV) | Source |
|---|---|---|---|
| Synthetic Goethite | -5.38 | -2.83 | mdpi.com |
| Natural Goethite (Al-doped) | -5.06 | -2.81 | mdpi.com |
Magnetic Properties
The magnetic behavior of this compound is a result of the electronic configuration of the Fe(III) ions within its crystal lattice.
At ambient conditions, goethite (α-FeOOH) is thermodynamically stable and exists as an antiferromagnetic insulator. aip.org In an antiferromagnetic material, the magnetic moments of adjacent atoms align in an antiparallel fashion, resulting in a zero or very small net magnetization. scielo.org.mx This ordering is the ground state for goethite. aip.org
Goethite exhibits a transition from its antiferromagnetic state to a paramagnetic state at a specific temperature known as the Néel temperature (T_N), which is reported to be around 400 K (120-127 °C). aip.orgnih.gov Above this temperature, the thermal energy is sufficient to overcome the magnetic ordering. However, goethite can acquire a stable thermoremanent magnetization, a phenomenon attributed to unbalanced spins caused by crystal imperfections, impurities, or small grain sizes. scielo.org.mxnih.gov This "parasitic" or weak magnetization makes it a weakly magnetic mineral. scielo.org.mx
The Fe(III) ion has five d-electrons. Its magnetic properties depend on how these electrons occupy the d-orbitals, which are split into different energy levels by the surrounding oxygen and hydroxide (B78521) ligands in an octahedral geometry. This can result in two possible spin states:
High-Spin (S = 5/2): The electrons occupy the d-orbitals to maximize the total spin, resulting in five unpaired electrons.
Low-Spin (S = 1/2): The electrons are paired in the lower energy d-orbitals first, resulting in one unpaired electron.
In the case of goethite and most other iron oxyhydroxides, the Fe(III) centers are in a high-spin state. mdpi.com This high-spin configuration, with its large number of unpaired electrons, gives rise to the localized magnetic moments that order antiferromagnetically below the Néel temperature. aip.org While low-spin and intermediate-spin states are known for iron in other coordination environments, such as in certain biological enzymes or highly distorted porphyrin complexes, the crystal field environment in goethite favors the high-spin state. nih.govnih.govrsc.org The choice of a high-spin state is fundamental to its observed magnetic properties. illinois.edu
Magnetic Hyperfine Field Analysis
The local magnetic environment around the iron nuclei in this compound can be effectively studied using techniques like Mössbauer spectroscopy. This method provides information on the magnetic hyperfine field, which is a measure of the magnetic field experienced by the nucleus. For instance, in the α-FeOOH polymorph (goethite), room temperature Mössbauer spectra can be characterized by parameters such as an isomer shift (δ) of 0.36 mm s⁻¹ and a quadrupole splitting (Δ) of -0.20 mm s⁻¹. acs.org These parameters are indicative of Fe³⁺ in a high-spin state within the crystalline lattice. acs.org
Different polymorphs and phases of iron oxyhydroxide exhibit distinct hyperfine parameters. For example, at low temperatures (e.g., 4.2 K), magnetic ordering can lead to multiple six-line patterns in the Mössbauer spectrum with hyperfine fields around 290, 350, and 480 kOe, corresponding to different iron sites such as Fe²⁺-S, Fe³⁺-OH, and Fe³⁺-O centers. researchgate.net The presence of superparamagnetism in nanoparticles can lead to the appearance of doublets in the room-temperature spectra, which transition to sextets at lower temperatures as the magnetic moments become blocked. researchgate.net
Table 1: Representative Mössbauer Hyperfine Parameters for Iron Oxyhydroxides
| Phase/Condition | Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (Δ) (mm/s) | Hyperfine Field (kOe) | Reference |
| α-FeOOH | Room Temp | 0.36 | -0.20 | ~380 | acs.org |
| Amorphous Fe(OH)₃ | Room Temp | 0.35 | 0.86 | - | researchgate.net |
| Nanosized α-Fe₂O₃ from α-FeOOH | Room Temp | - | - | ~510 | researchgate.net |
| Overlapped Fe³⁺-OH signals | 4.2 | - | - | ~350 | researchgate.net |
Influence of Dopants on Spin State
The introduction of dopant cations into the this compound structure can significantly modify its magnetic properties. Aluminum (Al³⁺) is a common substituent for Fe³⁺ in natural goethite. researchgate.net This substitution can alter unit cell parameters, crystallization rates, and magnetic hyperfine values. researchgate.net The slightly smaller ionic radius of Al³⁺ (0.53 Å) compared to Fe³⁺ (0.65 Å) allows for this substitution, which can enhance the stability of the crystal structure. researchgate.net
Table 2: Effect of Mn-Substitution on Magnetic Properties of ε-Fe₂O₃ Nanoparticles at 300 K
| Sample (ε-MnₓFe₂₋ₓO₃₋ₓ/₂) | Coercive Field (kOe) | Saturation Magnetization (emu g⁻¹) | Reference |
| x = 0 (Mn0) | 17.2 | 17.1 | rsc.org |
| x = 0.10 (Mn1) | - | - | rsc.org |
| x = 0.20 (Mn2) | 18.2 | 13.9 | rsc.org |
Characterization Techniques for Electronic and Magnetic Properties
A suite of sophisticated analytical methods is employed to characterize the electronic and magnetic structure of this compound.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. For this compound, XPS spectra of the Fe 2p and O 1s regions are particularly informative.
The Fe 2p spectrum of α-FeOOH typically shows two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, located at binding energies of approximately 711.0 eV and 724.4 eV, respectively, which are characteristic of the Fe³⁺ state. researchgate.net Shake-up satellite peaks are also observed at higher binding energies (e.g., 719.8 eV and 733.9 eV), further confirming the +3 oxidation state of iron. researchgate.netxpsfitting.com
The O 1s spectrum can be deconvoluted into multiple peaks representing different oxygen environments. Typically, these include the Fe-O-Fe lattice oxygen at around 529.1-529.9 eV, the hydroxyl group (Fe-O-H) at approximately 530.6-531.4 eV, and adsorbed water (H₂O) at higher binding energies of about 532.0-532.3 eV. researchgate.netresearchgate.net The relative intensities of these peaks can provide insights into the surface hydroxylation and hydration. researchgate.net
Table 3: Typical XPS Binding Energies for α-FeOOH
| Spectral Region | Peak Assignment | Binding Energy (eV) | Reference |
| Fe 2p₃/₂ | Fe³⁺ | 711.0 - 711.3 | researchgate.net |
| Fe 2p₁/₂ | Fe³⁺ | 724.4 - 725.0 | researchgate.net |
| Fe 2p₃/₂ satellite | sat. | 719.8 | researchgate.net |
| Fe 2p₁/₂ satellite | sat. | 733.9 | researchgate.net |
| O 1s | Fe-O-Fe | 529.1 - 529.9 | researchgate.netresearchgate.net |
| O 1s | Fe-O-H | 530.6 - 531.4 | researchgate.netresearchgate.net |
| O 1s | H₂O | 532.0 - 532.3 | researchgate.net |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions. The UV-Vis spectra of iron oxyhydroxides are characterized by ligand-to-metal charge transfer (LMCT) bands in the UV region and d-d electronic transitions in the visible region. osti.gov
For goethite (α-FeOOH), the spectra typically show a crystal field absorption feature near 1.0 µm (1000 nm). usgs.gov Finer-grained goethite or thin coatings tend to have narrower and shallower absorption bands at shorter wavelengths compared to coarser-grained varieties. usgs.gov The position and shape of these absorption bands can be used to distinguish between different iron oxide and oxyhydroxide phases. For example, yellowish maghemite and goethite can be characterized by single-electron transitions in the shorter wavelength range of approximately 415–445 nm. mdpi.com However, the overlapping nature of these features can sometimes make definitive identification challenging in mixed mineral assemblages. mdpi.comresearchgate.net
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is an extremely sensitive technique for measuring the magnetic properties of materials. uno.edu It is capable of detecting very small magnetic moments and is used to study phenomena such as superparamagnetism in nanoparticles. mdpi.com For this compound nanoparticles, SQUID measurements can determine key magnetic parameters like blocking temperature, which is the temperature above which nanoparticles exhibit superparamagnetic behavior. mdpi.com
Temperature-dependent magnetization measurements, such as zero-field-cooled (ZFC) and field-cooled (FC) curves, are used to identify magnetic transitions. For instance, in a study of biomineralized iron minerals, a peak in the in-phase magnetic susceptibility at around 290 K was attributed to the Néel temperature of poorly crystalline goethite. oup.com SQUID magnetometry can also be used to measure hysteresis loops, providing information on saturation magnetization, remanence, and coercivity at various temperatures. myu-group.co.jpbangslabs.com
Vibrating Sample Magnetometry (VSM)
VSM is another widely used technique to characterize the magnetic properties of materials by measuring the magnetic moment of a sample as it is vibrated in a magnetic field. dexinmag.comanalyzetest.comyoutube.com It is particularly useful for obtaining magnetic hysteresis (M-H) loops at room temperature. neliti.comtaylorandfrancis.com
For goethite, VSM studies have been used to determine standard rock magnetic parameters such as saturation magnetization (Mₛ), remanent magnetization (Mᵣ), and coercive force (B꜀). oup.com For example, studies on natural goethite crystals have reported mean Mₛ values of 0.31 ± 0.03 Am²/kg and B꜀ of 160 ± 40 mT at room temperature. oup.com Goethite is known to be a hard magnetic material, often requiring high magnetic fields (2 to 3 T) to reach saturation in hysteresis loop measurements. oup.com The weak ferromagnetism often observed in antiferromagnetic goethite is attributed to uncompensated surface spins or defects within the crystal lattice. researchgate.netrsc.org
Table 4: Room Temperature Magnetic Parameters for Goethite from VSM
| Sample Type | Saturation Magnetization (Mₛ) (Am²/kg) | Coercive Force (B꜀) (mT) | Reference |
| Natural Goethite Crystals | 0.31 ± 0.03 | 160 ± 40 | oup.com |
| Doxorubicin-loaded Nanocomposite | 18 emu/g | - | neliti.com |
X-ray Emission Spectroscopy (XES)
X-ray Emission Spectroscopy (XES) is a powerful technique for probing the occupied electronic states of materials, providing valuable insights into the chemical environment and spin state of metal centers like iron in this compound. In this technique, a core electron is excited, and the subsequent decay of a higher-energy electron to fill the core hole results in the emission of a photon. The energy of this emitted photon is characteristic of the electronic structure of the atom.
For iron compounds, Kβ XES, which involves the 3p to 1s electron transition, is particularly informative. The shape and energy of the Kβ mainline emission are sensitive to the spin state of the iron atom. This allows for the direct determination of the spin state of iron in this compound. Furthermore, resonant Kβ XES (1s3p RXES), which combines Kβ XES with resonant excitation in the X-ray Absorption Spectroscopy (XAS) pre-edge region, can provide unambiguous oxidation state assignments for iron in various complexes, including monomers, dimers, and cubanes. nih.govnih.gov This is particularly useful in complex systems where conventional X-ray spectroscopy might yield ambiguous results. nih.govnih.gov
Valence-to-core (V2C) XES provides details about the ligands bound to the iron center. By analyzing the V2C spectrum, it is possible to distinguish between oxide and hydroxide ligands and understand their orbital mixing with the iron d-orbitals, which is crucial for a complete description of the bonding in this compound.
Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to investigate the valence electronic structure of materials. wikipedia.org In UPS, ultraviolet photons are used to eject valence electrons, and by measuring their kinetic energy, their binding energy can be determined, providing a map of the density of states in the valence band. wikipedia.org
For this compound, UPS can probe the O 2p and Fe 3d states that form the valence band. researchgate.net It is particularly useful for determining the valence band maximum and studying changes in the surface electronic structure. thermofisher.com UPS has greater surface sensitivity than X-ray Photoelectron Spectroscopy (XPS), with an information depth of approximately 2-3 nm, compared to up to 10 nm for XPS. thermofisher.commccrone.com This makes UPS ideal for studying the topmost surface layer of particles and identifying the valence band structure. researchgate.netthermofisher.com
The interpretation of UPS spectra can be complex due to overlapping electronic states. Therefore, it is often used in conjunction with theoretical calculations to assign spectral features to specific orbitals. thermofisher.com UPS can also be used to measure the electronic work function of materials. thermofisher.comresearchgate.net
Theoretical and Computational Approaches
Theoretical and computational methods are essential for a detailed, atomic-level understanding of the electronic and structural properties of this compound.
Density Functional Theory (DFT) and its Variants (spDFT, spDFT+U, Hybrid DFT)
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of complex systems like iron oxyhydroxides. frontiersin.org However, standard DFT methods can struggle with the highly localized 3d electrons of Fe(III), leading to self-interaction errors. acs.org To overcome this, several variants of DFT are employed:
DFT+U : This method adds an on-site Coulombic repulsion term (U) to better describe the localized d-orbitals of iron, improving the accuracy of electronic and magnetic property predictions. acs.orgnih.gov
Spin-Polarized DFT (spDFT) : Essential for magnetic materials like iron oxyhydroxides, spDFT accounts for the different energies of spin-up and spin-down electrons.
Hybrid DFT : Functionals like B3LYP, BB1K, mPWB1K, and mPW1B95, which include a portion of exact Hartree-Fock exchange, often provide more accurate results for properties like redox potentials. nih.gov
These DFT methods are used to calculate optimized geometries, electronic band structures, and magnetic moments, offering a comprehensive view of this compound. acs.orgrsc.org
First-Principles Calculations for Bulk and Surface Properties
First-principles calculations, based on quantum mechanics without empirical parameters, are used to investigate the bulk and surface properties of iron oxyhydroxides. rsc.orgrsc.org These calculations can determine stable crystal structures, lattice parameters, and electronic and magnetic properties of bulk materials. nih.govrsc.org They are also crucial for understanding surface properties, such as the structure and stability of different crystallographic faces and the adsorption of molecules. rsc.orgresearchgate.net For example, first-principles calculations have been used to study the surface-dependent electronic structures of β-FeOOH and γ-FeOOH, revealing that certain surfaces may be more catalytically active. rsc.orgrsc.org
Computational Models for Iron Oxyhydroxide Systems
Various computational models are used to simulate iron oxyhydroxide systems, ranging from small clusters to periodic models. acs.orgresearchgate.net
Cluster Models : These models, representing a small fragment of the material, are useful for studying local phenomena. acs.orgfigshare.comresearchgate.netdatapdf.com For instance, octahedral monomeric and dimeric iron oxide clusters can represent the basic units in many iron oxyhydroxide minerals. figshare.com
Periodic Slab Models : These are used to represent surfaces and are well-suited for studying surface reconstructions and adsorption.
Reactive Force Fields (ReaxFF) : These classical force fields can simulate chemical reactions in large systems, making them suitable for studying the thermodynamics and reaction energetics of iron oxyhydroxides. researchgate.netacs.org
Atomistic Simulations : These have been used to study the interface between charged iron oxyhydroxide surfaces and aqueous solutions, highlighting the importance of explicitly treating solvent molecules. rsc.org
These models, combined with DFT and other methods, are vital for a predictive understanding of iron oxyhydroxide chemistry. researchgate.netdatapdf.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory provides insights into chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The interaction between the HOMO of one molecule and the LUMO of another is key to determining the outcome of a chemical reaction. numberanalytics.comwikipedia.org
For this compound, FMO analysis can predict reactivity towards other molecules. A small HOMO-LUMO gap generally indicates higher reactivity. numberanalytics.com This analysis is particularly useful for understanding the mechanisms of surface reactions and can be applied to pericyclic reactions to predict whether they are thermally or photochemically allowed. imperial.ac.uk The energy and symmetry of the FMOs can help predict the regioselectivity and stereoselectivity of reactions. numberanalytics.comresearchgate.net Qualitative FMO splitting diagrams can be constructed for metal-oxo species in different ligand fields to understand their stability and reactivity. researchgate.net
Table of Calculated Properties for Iron Oxyhydroxide Systems
| Computational Method | System/Property Studied | Key Findings | References |
|---|---|---|---|
| DFT+U | Bulk and surfaces of β-FeOOH and γ-FeOOH | Surface stability and electronic structure are dependent on the surface indices. | rsc.orgrsc.org |
| DFT (B3LYP) | Small iron-oxyhydroxide clusters | Investigated structures, formation enthalpies, and free energies of various clusters. | researchgate.netdatapdf.com |
| ReaxFF | Iron-oxyhydroxide systems | Development of a reactive force field to model thermodynamics and reaction energetics. | researchgate.netacs.org |
| DFT | Redox potential of Fe3+/Fe2+ in protein coordination shells | Hybrid functionals with high HF exchange (BB1K, mPWB1K, mPW1B95) provide accurate redox potentials. | nih.gov |
| Ab initio thermodynamics | Ferrihydrite nanoparticles | Ferrihydrite is likely a nanocomposite of different structures depending on various conditions. | nih.gov |
Surface Chemistry and Interfacial Phenomena
Surface Hydroxyl Groups and Surface Charge Properties
The surface of hydroxy(oxo)iron (B75183) is characterized by the presence of hydroxyl (-OH) groups, which are the primary reactive sites. acs.org These functional groups arise from the termination of the crystal lattice at the mineral-water interface, where iron atoms coordinate with water molecules that subsequently act as surface hydroxyls. Infrared spectroscopy studies have identified different types of surface hydroxyl groups on goethite. rsc.org These can be classified based on their coordination to the underlying iron (Fe³⁺) ions: singly coordinated (Type A), triply coordinated (Type B), and doubly coordinated (Type C) hydroxyl groups. rsc.orgresearchgate.net The singly coordinated hydroxyls are generally considered the main adsorption sites for anions. acs.org The photochemical activity of goethite is also linked to these surface hydroxyl groups, with terminating hydroxyls (≡FeOH) facilitating the production of aqueous Fe²⁺ and hydroxyl radicals (•OH), while bridging hydroxyls (≡Fe₂OH) mainly catalyze the production of hydrogen peroxide (H₂O₂). acs.org
The surface charge of this compound particles is not fixed; it is dependent on the pH of the surrounding solution. The surface hydroxyl groups can undergo protonation (attracting a proton, H⁺) at low pH or deprotonation (releasing a proton) at high pH:
At low pH: ≡Fe-OH + H⁺ ⇌ ≡Fe-OH₂⁺ (Positive surface charge)
At high pH: ≡Fe-OH ⇌ ≡Fe-O⁻ + H⁺ (Negative surface charge)
The pH at which the net surface charge is zero is known as the Point of Zero Charge (PZC). geoscienceworld.orgresearchgate.net For synthetic goethite, the PZC is typically found in the neutral to slightly alkaline range, generally between pH 7 and 9. cambridge.orgcalpoly.edu The specific value can vary depending on the method of synthesis and measurement. Natural goethite may exhibit a lower PZC, which can be attributed to impurities like silicates or organic matter. cambridge.org The surface charge is a critical property as it strongly influences the electrostatic interactions between the mineral surface and dissolved ions. researchgate.net
Table 1: Point of Zero Charge (PZC) of Goethite (α-FeOOH) from Various Studies
| Method | PZC Value (pH) | Reference |
|---|---|---|
| Mass Titration (MT) | 7.5 ± 0.1 | geoscienceworld.orgresearchgate.net |
| Potentiometric Titration (PT) | 7.46 ± 0.09 | geoscienceworld.orgresearchgate.net |
| Powder Addition (PA) | 7.20 ± 0.08 | geoscienceworld.orgresearchgate.net |
| Electroacoustic Mobility | 8.1 - 8.2 | calpoly.edu |
Adsorption Mechanisms on this compound Surfaces
This compound surfaces are highly effective at adsorbing a wide range of molecules and ions from water. This process is governed by several interconnected mechanisms.
Ligand exchange is a primary mechanism for the specific adsorption of many anions, such as phosphate (B84403) and arsenate, onto this compound surfaces. nih.govdiva-portal.org In this process, the incoming ion (ligand) directly displaces one or more surface hydroxyl groups to form a covalent bond with the surface iron atoms. nih.govconicet.gov.ar This reaction leads to the formation of a stable inner-sphere surface complex. nih.govdiva-portal.org For example, the adsorption of phosphate on goethite is widely modeled as a ligand exchange reaction with surface hydroxyls. nih.gov The stoichiometry of this exchange, such as the number of hydroxyl groups released per phosphate ion adsorbed, can vary depending on the surface coverage, suggesting a shift in the binding configuration from monodentate to bidentate as more phosphate is loaded onto the surface. nih.gov
Inner-sphere complexation occurs when an ion binds directly to the mineral surface without any water molecules positioned between the ion and the surface iron atom. wikipedia.orgresearchgate.net This type of binding involves the formation of strong ionic or covalent bonds and is considered a form of specific adsorption or chemisorption. wikipedia.orgyoutube.com Many environmentally significant anions, including arsenate and phosphate, form inner-sphere complexes with goethite. diva-portal.orgresearchgate.net Arsenate, for instance, is thought to replace two singly coordinated surface hydroxyl groups to create a binuclear bridging complex. diva-portal.org The formation of inner-sphere complexes is a slower and less reversible process compared to outer-sphere complexation. youtube.com This strong binding is crucial for the long-term sequestration of contaminants from soil and water.
Electrostatic interactions are non-specific forces that arise from the attraction or repulsion between the charged mineral surface and dissolved ions. acs.org As described, the surface of this compound is positively charged at pH values below its PZC and negatively charged at pH values above its PZC. researchgate.net Consequently, the surface will attract anions (negatively charged ions) at low pH and cations (positively charged ions) at high pH. scispace.com Ions that are held at the surface primarily by these forces are said to form outer-sphere complexes, where a layer of water molecules remains between the ion and the mineral surface. researchgate.net The strength of these interactions is highly dependent on the pH and ionic strength of the solution. diva-portal.org However, for many ions that bind strongly, electrostatic interactions are not the controlling sorption mechanism. For instance, arsenic removal by ferric oxyhydroxides can increase even as the surface charge becomes less positive, indicating that other mechanisms like inner-sphere complexation are dominant. nih.govacs.org
Hydrogen bonding plays a significant role at the interface between this compound and water. acs.org The surface hydroxyl groups can act as both donors and acceptors of hydrogen bonds with water molecules, creating a highly structured layer of water at the mineral surface. acs.orgresearchgate.net This interfacial water structure can influence adsorption processes. researchgate.net Furthermore, hydrogen bonding can be a direct mechanism for the adsorption of certain molecules, particularly organic compounds. diva-portal.orgresearchgate.net Studies on the adsorption of monocarboxylates (like acetate) on goethite have shown that strong hydrogen-bonding interactions are crucial. diva-portal.orgresearchgate.net The results suggest the formation of surface hydration-shared ion pairs, highlighting the importance of ionic hydrogen bonds in the adsorption process at the water/goethite interface. diva-portal.org
Interactions with Environmental Contaminants
The surface properties of this compound make it a key scavenger of pollutants in natural and engineered systems. Its high surface area and reactivity enable the effective removal of various contaminants, most notably arsenic and phosphate.
The adsorption of arsenic, which exists primarily as arsenate (As(V)) and arsenite (As(III)) in water, onto goethite is a well-documented process. acs.orgresearchgate.netnih.gov The mechanism involves the formation of inner-sphere complexes through ligand exchange. diva-portal.org The adsorption capacity depends on factors like pH, the crystalline form of the iron oxyhydroxide, and the presence of competing ions. researchgate.netproquest.com For example, studies have shown that synthetic goethite can have Langmuir adsorption capacities for As(III) and As(V) of 12.2 mg/g and 11.2 mg/g, respectively. acs.org
Phosphate also binds strongly to this compound surfaces, primarily through ligand exchange and the formation of inner-sphere complexes. nih.govtandfonline.com This interaction is so significant that iron oxyhydroxides are considered a primary control on phosphate concentrations in many natural water bodies. tandfonline.com The adsorption of phosphate onto freshly precipitated ferric oxyhydroxide can be rapid and largely independent of pH, temperature, and ionic strength. tandfonline.comtandfonline.com
Beyond arsenic and phosphate, this compound interacts with a broad spectrum of environmental contaminants, including other heavy metals (like cobalt, nickel, and copper) and organic pollutants. acs.orgrsc.orgnih.gov The binding of metal cations is often pH-dependent, increasing as pH rises and the surface becomes more negatively charged. acs.org For organic pollutants, adsorption can be driven by a combination of ligand exchange, hydrogen bonding, and electrostatic interactions. diva-portal.orgnih.gov
Table 2: Reported Adsorption Capacities of Contaminants on this compound (Goethite)
| Contaminant | Adsorbent | Adsorption Capacity (mg/g) | Conditions/Notes | Reference |
|---|---|---|---|---|
| Arsenate (As(V)) | Synthetic Goethite | 11.2 | Langmuir isotherm fit | acs.org |
| Arsenite (As(III)) | Synthetic Goethite | 12.2 | Langmuir isotherm fit | acs.org |
| Arsenate (As(V)) | Goethite Nanoparticles | 76 | Langmuir isotherm fit, ambient temp. | researchgate.net |
| Arsenate (As(V)) | Ferric Oxyhydroxide on Activated Carbon | 5 | - | nih.govacs.org |
| Congo Red (dye) | Iron(III) oxyhydroxide monolith | ~120 | Calculated from isotherm data | rsc.org |
Adsorption of Oxyanions (e.g., Arsenate, Phosphate)
The surface of this compound exhibits a strong affinity for oxyanions, which are negatively charged ions containing oxygen. pjoes.compjoes.com This adsorption is a crucial process that controls the mobility and bioavailability of important nutrients like phosphate and contaminants like arsenate in the environment. mdpi.combohrium.com The primary mechanism for this adsorption is the formation of inner-sphere complexes, where the oxyanion directly bonds to the iron atoms on the goethite surface, displacing surface hydroxyl groups. bohrium.comacademie-sciences.fr
Arsenate Adsorption: Arsenate (As(V)) adsorption on goethite is a well-studied process, recognized for its efficiency in removing arsenic from water. bohrium.comnih.gov The adsorption is strongly dependent on pH, with maximum retention observed in acidic conditions (around pH 5.0) and decreasing as the pH becomes more alkaline. bohrium.comacademie-sciences.frnih.gov This pH dependence is linked to the surface charge of goethite and the speciation of arsenate in solution. academie-sciences.fr The lack of influence of ionic strength on arsenate adsorption indicates the formation of strong, covalent inner-sphere surface complexes. bohrium.comacademie-sciences.fr Studies using Fourier Transform Infrared (FTIR) spectroscopy have supported the concept of surface complex formation, identifying the presence of both AsOFe and AsO groups on the goethite surface after treatment with arsenic. nih.gov Kinetic studies show the adsorption process is initially rapid, likely diffusion-controlled, followed by a slower, chemically-controlled phase. nih.gov
Phosphate Adsorption: Phosphate, an essential nutrient, is strongly adsorbed by goethite, which significantly impacts its availability in soils. mdpi.comconicet.gov.ar The interaction involves a rapid initial ligand exchange followed by a much slower adsorption step that can continue for days or weeks. conicet.gov.ar Similar to arsenate, phosphate forms inner-sphere complexes with the goethite surface. rsc.org The exact nature of these complexes can vary, with evidence for monodentate and bidentate (both protonated and non-protonated) complexes depending on factors like pH and surface coverage. mdpi.comconicet.gov.ar 31P NMR studies have confirmed that phosphate ions bind to the surface via two P–O–Fe linkages, forming bidentate complexes under a range of conditions. rsc.org Some research also suggests that at higher concentrations, a surface precipitation process can occur, where the dissolution of goethite releases iron that then reacts with surface-bound phosphate. nih.gov
| Oxyanion | Key Findings | Primary Binding Mechanism | Optimal pH for Adsorption | Supporting Evidence |
|---|---|---|---|---|
| Arsenate (As(V)) | Adsorption is strong in acidic conditions and decreases with increasing pH. bohrium.comacademie-sciences.fr The process follows Langmuir isotherm models. nih.gov | Inner-sphere complexation. bohrium.comtandfonline.com | ~5.0 nih.gov | FTIR, Zeta-potential measurements. nih.gov |
| Phosphate (PO₄³⁻) | Adsorption kinetics are biphasic: a fast initial step followed by a slow, long-term process. conicet.gov.ar Adsorption strength can vary with the specific phosphate compound. mdpi.com | Inner-sphere complexation (monodentate and bidentate). mdpi.comconicet.gov.arrsc.org Potential for surface precipitation. nih.gov | Adsorption is favorable over a wide pH range, particularly acidic to neutral. nih.gov | ATR-FTIR, 31P NMR. conicet.gov.arrsc.org |
Removal of Organic Pollutants (e.g., Dyes)
The reactive surface of this compound is also effective in removing organic pollutants from water through both adsorption and catalytic degradation. researchgate.netplos.org Goethite can act as a catalyst in advanced oxidation processes, such as the electro-Fenton process and catalytic ozonation, to mineralize persistent organic compounds. researchgate.netnih.gov
In a goethite-catalyzed electro-Fenton system, the mineral surface facilitates the generation of highly reactive hydroxyl radicals, which are responsible for the degradation of organic pollutants like aniline. researchgate.net This heterogeneous catalysis offers an advantage over traditional homogeneous systems by being effective with very low levels of leached iron. researchgate.net Similarly, in catalytic ozonation, goethite enhances the decomposition of ozone to produce these radicals, which then break down large organic molecules and disinfection by-product precursors in water. nih.gov The presence of goethite has been shown to improve the removal of dissolved organic carbon compared to ozonation alone. nih.gov
Furthermore, goethite-based composite materials, such as those combined with graphene oxide and metal-organic frameworks (GO/MOFs), have demonstrated high efficiency in removing organic pollutants like tetracycline (B611298) hydrochloride and dyes such as Orange II from wastewater under natural light. plos.orgnih.gov The degradation kinetics in these systems are often well-described by pseudo-second-order models, indicating a chemical adsorption process. plos.org
Adsorption of Water and Organic Molecules on Model Surfaces
The interaction of water and organic molecules with this compound surfaces is fundamental to many environmental and atmospheric processes. nsf.gov
Water Adsorption: Water vapor readily adsorbs onto goethite surfaces, forming thin water films whose structure and orientation are comparable to liquid water. nih.govacs.org Vibrational spectroscopy studies show that water molecules interact with the surface (hydr)oxo groups. nih.govacs.org The amount of adsorbed water increases with relative humidity, and the process can be modeled using adsorption isotherms like the Brunauer-Emmett-Teller (BET) model. nsf.gov These studies are crucial for understanding soil moisture, atmospheric chemistry, and the potential for water reservoirs on other planets like Mars where goethite is present. nsf.gov
Organic Molecule Adsorption: Goethite surfaces can adsorb a wide range of organic molecules, a process influenced by the molecule's structure and the solution's pH. frontiersin.orgnih.gov
Natural Organic Matter (NOM): NOM, such as humic and fulvic acids, readily adsorbs to goethite. frontiersin.orgumn.edu This interaction typically involves electrostatic attraction and ligand exchange, where the negatively charged functional groups of NOM bind to the positively charged goethite surface at low pH. frontiersin.org The adsorption of NOM can alter the surface properties of goethite, affecting its reactivity and interaction with other contaminants. umn.educonfex.com
Simple Organic Acids: Low molecular weight organic acids adsorb to goethite, with the strength and mechanism depending on their functional groups. nih.gov Compounds with adjacent carboxylic or phenolic groups tend to form stronger surface complexes. nih.gov For some organic acids with significant hydrophobic character, sorption behavior cannot be explained by ligand exchange alone and involves hydrophobic interactions. nih.gov
Surface Reactivity and Site-Specific Phenomena
The surface of this compound is not uniform; its reactivity is governed by the distribution and type of surface hydroxyl groups, which act as reactive sites. minsocam.orgacs.org These sites are typically classified based on the number of iron atoms they are coordinated to: singly (monodentate), doubly (bidentate), and triply (tridentate) coordinated groups. minsocam.orgnih.gov
The distribution of these sites depends on the specific crystal faces exposed, which can vary with the goethite's particle size and morphology. nih.govwhiterose.ac.uk For instance, high-surface-area nanoparticulate goethites are often dominated by {101} and {001} faces, which feature singly and triply coordinated sites. nih.gov In contrast, goethites with lower specific surface areas may have a greater proportion of {010} and {210} faces, which possess a high density of reactive singly and doubly coordinated hydroxyl groups. nih.gov
This variability in site density explains why different goethite preparations can exhibit different surface reactivity and sorption capacities for ions, even when normalized by surface area. nih.govnih.gov Models have been developed to correlate the macroscopic adsorption behavior of protons and various ions to the microscopic distribution of these different reactive sites, providing a more accurate description of the mineral's surface chemistry. nih.govnih.gov Studies have shown that these surface hydroxyl groups are the primary reactive sites for the photochemical transformation of organic pollutants, playing a key role in generating reactive oxygen species under sunlight. acs.org
Methodologies for Surface Chemical Analysis
To probe the complex interactions occurring at the this compound-water interface, researchers employ a range of surface-sensitive spectroscopic techniques. These methods provide molecular-level details about the structure and bonding of adsorbed species.
ATR-FTIR spectroscopy is a powerful in-situ technique for studying adsorption processes on mineral surfaces directly in aqueous environments. conicet.gov.aracs.org By bringing a particle film into contact with a crystal of high refractive index (like ZnSe), an evanescent wave penetrates a short distance into the sample, allowing for the collection of infrared spectra of the solid and any adsorbed species without interference from the bulk solution. acs.orgnipne.ro
This method has been extensively used to characterize the nature of surface complexes formed between this compound and various adsorbates:
Phosphate: ATR-FTIR studies on goethite have identified the formation of different inner-sphere phosphate complexes, including protonated and non-protonated bidentate species, and have monitored their evolution over time. conicet.gov.ar
Organoarsenicals: The technique has revealed that compounds like p-arsanilic acid form inner-sphere, likely monodentate, complexes on iron (oxyhydr)oxide surfaces. acs.org
Glyphosate (B1671968): For the herbicide glyphosate, ATR-FTIR analysis showed that the phosphonate (B1237965) group forms inner-sphere complexes, while the carboxylate group does not directly interact with the goethite surface. acs.org
Water: Water adsorption on goethite has been quantified as a function of relative humidity using ATR-FTIR, providing insights into the formation of water monolayers and multilayers on the mineral surface. nsf.gov
| Adsorbate | Key Information Obtained | Reference |
|---|---|---|
| Phosphate | Identified nonprotonated and protonated bidentate inner-sphere complexes; monitored adsorption kinetics. | conicet.gov.ar |
| p-Arsanilic Acid | Confirmed formation of inner-sphere, likely monodentate, complexes. | acs.org |
| Glyphosate | Showed inner-sphere complexation via the phosphonate group, with no direct interaction from the carboxylate group. | acs.org |
| Water | Quantified water content as a function of relative humidity and modeled multilayer adsorption. | nsf.gov |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.
XPS has been applied to the study of this compound surfaces to:
Characterize Surface Composition: XPS spectra of goethite show distinct peaks for iron (Fe 2p) and oxygen (O 1s). minsocam.org The O 1s signal can be resolved into two components, representing the protonated oxygen (hydroxyl groups) and the proton-free oxygen in the structure. minsocam.org
Analyze Adsorbed Species: The technique can determine the chemical state of adsorbed elements. For example, in studies of glyphosate adsorption on goethite, the N 1s line in XPS spectra was used to track the deprotonation of the herbicide's amine group as a function of pH. acs.org
Investigate Redox Reactions: XPS has been used to study the interaction of redox-sensitive species, such as neptunyl complexes, on the surface of goethite, providing information on the valence state of the adsorbed ions. researchgate.net It can also confirm changes in the surface composition of catalysts, such as the loss of iron from electrodes during electrochemical processes. researchgate.net
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a critical technique for characterizing the surface morphology of this compound, revealing a diversity of shapes and structures dependent on the synthesis conditions. Studies have shown that this compound and its related iron oxide phases can be synthesized with various morphologies, including nanorods, nanohusks, distorted cubes, nanocubes, porous spheres, and self-oriented flowers. researchgate.net The specific morphology is often achieved by selecting different precursor iron salts while keeping the synthetic protocol the same. researchgate.net
For instance, SEM analysis of iron oxides has identified distinct stick-like morphologies for α-Fe₂O₃ (hematite), γ-Fe₂O₃ (maghemite), and Fe₃O₄ (magnetite). researchgate.net The same phases have also been observed as hollow and solid spherical structures. researchgate.net In the context of iron oxidation in aqueous solutions, SEM has been used to identify the deposition of lepidocrocite (γ-FeOOH) on iron surfaces. nih.gov This technique allows for the detailed evaluation of the product's distribution on the surface. nih.gov
Furthermore, SEM imaging of synthesized iron oxide nanoparticles has shown them to have round, cavity-like, or granular morphologies. researchgate.netchemrxiv.org The observed agglomeration of these nanocrystals can be attributed to van der Waals forces and magnetic interactions between the particles. researchgate.net The ability to control and observe these varied morphologies is crucial, as the surface structure significantly influences the material's application in catalysis, sensing, and adsorption. researchgate.net
Zeta Potential Analysis
Zeta potential analysis is a key method for determining the surface charge and colloidal stability of this compound nanoparticles in suspension. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion.
Research on iron oxide nanoparticles has shown that their zeta potential is highly dependent on the pH of the medium. researchgate.net For one set of synthesized iron oxides, the zeta potential varied from +32.5 mV to -19.4 mV as the pH was increased from 2 to 8. researchgate.net The point of zero charge (PZC), where the net surface charge is zero, was observed between pH 6 and 7. researchgate.net At pH values near the PZC, particle aggregation is more likely to occur due to the reduced electrostatic repulsion. researchgate.net
In another study, iron-colloidal nanoparticles (Fe-CNPs) identified as FeO(OH) exhibited a zeta potential of 0.9 mV. researchgate.net This low value falls within the stable range of -15 mV to +15 mV, indicating good stability of the prepared nanoparticles. researchgate.net The consistency of this value during repeated analysis confirmed the stability of the colloids under the optimized preparation conditions. researchgate.net However, in some cases, nanoparticles of Fe(III) oxo-hydroxide can be too small (e.g., with hydrodynamic diameters < 10 nm) for accurate zeta potential measurements. nih.gov
Table 1: Zeta Potential of Iron Oxide Nanoparticles at Different pH Levels
| pH | Zeta Potential (mV) |
| 2 | 32.5 |
| 4 | 18.67 ± 6.16 |
| 6-7 | ~0 (PZC) |
| 8 | -19.4 |
| Data sourced from multiple studies and may represent different specific iron oxide materials. researchgate.net |
Adsorption Isotherm and Kinetic Studies
The adsorption properties of this compound are critical for its application in removing contaminants from water. Adsorption isotherm and kinetic studies provide fundamental insights into the efficiency and mechanism of the adsorption process. The surface hydroxyl groups on iron oxides play a crucial role in adsorption, and consequently, the density of these groups is a good indicator of adsorption capacity. diva-portal.org The adsorption capacity among common iron oxyhydroxides generally follows the trend: Ferrihydrite > Goethite > Hematite (B75146). diva-portal.org
Adsorption Isotherms Adsorption isotherms describe the equilibrium relationship between the concentration of an adsorbate in the solution and the quantity adsorbed on the solid surface at a constant temperature. The Langmuir and Freundlich models are commonly used to analyze this relationship.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. diva-portal.org
Freundlich Isotherm: This model is empirical and describes multilayer adsorption on a heterogeneous surface. nih.gov
Studies have shown that the adsorption of various substances, such as tetracycline and methylene (B1212753) blue, onto magnetic iron oxide nanoparticles can be well-described by the Freundlich isotherm model. nih.gov In other cases, for the adsorption of Fe(II) onto layered double hydroxides or methylene blue onto iron oxide nanoparticles, the Langmuir model provided the best fit. researchgate.netjeeng.net
Table 2: Example of Adsorption Isotherm Parameters for Pollutant Removal by Iron Oxides
| Adsorbent | Adsorbate | Isotherm Model | q_max (mg/g) | Source(s) |
| JA-MIONs | Methylene Blue | Freundlich | 76.92 | nih.gov |
| JA-MIONs | Tetracycline | Freundlich | 200 | nih.gov |
| Zn/Cr LDH | Iron (II) | Langmuir | 43.03 | jeeng.net |
| Intercalated Zn/Cr LDH | Iron (II) | Langmuir | 48.12 | jeeng.net |
| JA-MIONs: Justicia adhatoda-modified magnetic iron oxide nanoparticles |
Adsorption Kinetics Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent. This provides information on the mechanism of adsorption. Common kinetic models include the pseudo-first-order and pseudo-second-order models.
Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of available sites. nih.gov
Pseudo-Second-Order Model: This model implies that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net
Research has found that the adsorption of iron (II) onto intercalated Zn/Cr layered double hydroxides followed the pseudo-second-order kinetics model, as indicated by a high linear regression coefficient (R² > 0.99). researchgate.net Similarly, the adsorption of crystal violet dye onto synthesized iron oxide nanoparticles was optimized with a contact time of 2 hours, indicating a relatively rapid initial uptake. chemrxiv.org The adsorption of arsenate on iron oxides has also been shown to be initially rapid, with 80% to 90% of the reaction completing within the first two hours. diva-portal.org
Table 3: Example of Adsorption Kinetic Parameters for Pollutant Removal by Iron Oxides
| Adsorbent | Adsorbate | Best Fit Kinetic Model | Rate Constant | Source(s) |
| JA-MIONs* | Methylene Blue | Pseudo-First-Order | - | nih.gov |
| Intercalated Zn/Cr LDH | Iron (II) | Pseudo-Second-Order | - | researchgate.net |
| Charred Banana Peel | Iron (II) | Pseudo-Second-Order | - | arcjournals.org |
| JA-MIONs: Justicia adhatoda-modified magnetic iron oxide nanoparticles |
Thermal Desorption Spectroscopy (TDS)
Thermal Desorption Spectroscopy (TDS), also known as Temperature Programmed Desorption (TPD), is a technique used to study the desorption of molecules from a solid surface as the temperature is increased. While direct TDS studies focused solely on this compound are not extensively documented in the provided context, the principles of thermal treatment to induce desorption of surface species are highly relevant.
In the context of complex iron-oxo materials, thermal treatment is a known method to activate the material by removing adsorbed species like water molecules and surface hydroxyl groups. researchgate.net For instance, in the metal-organic framework MIL-100(Fe), which contains triiron oxo-centered clusters, thermal activation leads to the loss of H₂O molecules and -OH moieties. researchgate.net This process, which can be monitored by techniques like infrared spectroscopy, results in the formation of open metal centers, which are crucial for the material's catalytic activity. researchgate.net
Similarly, TDS has been employed to study hydrogen desorption from iron specimens. d-nb.info In these experiments, distinct desorption peaks in the resulting spectra are correlated with hydrogen atoms released from different trapping sites within the material, such as vacancies and dislocations. d-nb.info By simulating the thermal desorption spectra, researchers can gain insights into the trapping energies and behavior of defects. d-nb.info
Applying this principle to this compound, TDS could be used to characterize the thermal stability of the surface hydroxyl groups and the energy required for their removal (dehydroxylation). This information is vital for understanding the material's behavior in high-temperature applications such as catalysis, where surface composition and reactivity are paramount. The desorption of other adsorbed species, such as organic molecules or pollutants, could also be studied to understand the strength of their interaction with the this compound surface.
Catalytic Mechanisms and Applications in Chemical Systems
High-Valent Iron-Oxo Intermediates in Catalysis
High-valent iron-oxo species, specifically those in the +4 (Fe(IV)-oxo or ferryl) and +5 (Fe(V)-oxo) oxidation states, are potent oxidizing agents. nih.gov They are widely implicated as the key reactive intermediates in the catalytic cycles of a diverse array of iron-containing enzymes and synthetic catalysts. pnas.orgnih.govacs.org Their formation and subsequent reactions enable the functionalization of substrates that are otherwise unreactive.
The generation of high-valent iron-oxo species is a critical step in catalytic cycles. These transient intermediates can be formed through several pathways. In many enzymatic and biomimetic systems, an Fe(II) precursor reacts with molecular oxygen (O₂) or a peroxide like hydrogen peroxide (H₂O₂). nih.govacs.org This process involves the reductive activation of the oxygen source, often leading to the cleavage of the O-O bond to generate the highly reactive ferryl species. nih.govnih.gov Synthetic Fe(IV)-oxo complexes have been successfully generated from Fe(II) precursors using oxidants such as H₂O₂ or iodosylbenzene derivatives. acs.org Alternatively, Fe(III)-oxo complexes can be formed via one-electron reduction of their Fe(IV)-oxo counterparts. ru.nl The even more elusive Fe(V)-oxo species, while not yet observed in biological systems, have been generated in synthetic models, for instance, through the further oxidation of an Fe(IV)-oxo complex. udg.eduresearchgate.net
Due to their transient nature, the characterization of these species relies on a suite of sophisticated spectroscopic techniques. Each method provides unique insights into the electronic structure and physical properties of the iron center and its coordination environment.
Mössbauer Spectroscopy: This technique is highly sensitive to the oxidation and spin state of the iron nucleus. Fe(IV)-oxo species exhibit characteristic isomer shifts (δ) and quadrupole splittings (ΔE_Q) that distinguish them from Fe(II) and Fe(III) states. acs.orgnih.govresearchgate.net For example, a high-spin Fe(IV)-oxo complex showed a δ of 0.02 mm/s and a |ΔE_Q| of 0.43 mm/s, consistent with an Fe(IV) center. nih.govresearchgate.net
Resonance Raman (rR) Spectroscopy: This vibrational spectroscopy technique can detect the Fe=O stretching frequency. Isotopic labeling with ¹⁸O results in a predictable shift in this frequency, confirming the presence of the Fe=O bond. An observed band at 821 cm⁻¹ that shifted to 787 cm⁻¹ upon ¹⁸O₂ labeling provided definitive evidence for an Fe(IV)-oxo intermediate in an α-ketoglutarate-dependent oxygenase. nih.gov
X-ray Absorption Spectroscopy (XAS): XAS provides information about the bond lengths between the iron atom and its ligands. The technique has been used to demonstrate the presence of a very short Fe-O bond (around 1.62-1.68 Å) in Fe(IV)-oxo intermediates, which is a hallmark of the ferryl unit. nih.govnih.govresearchgate.net
UV-Visible (UV-vis) Spectroscopy: High-valent iron-oxo complexes often possess distinct absorption features in the visible and near-infrared regions, which can be used to monitor their formation and decay. acs.orgnih.govresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study species with unpaired electrons. High-spin (S=2) Fe(IV)-oxo complexes have been challenging to detect with conventional EPR, but parallel-mode EPR has successfully identified signals for these species. researchgate.net
| Spectroscopic Technique | Key Parameter | Typical Values/Observations for Fe(IV)-oxo Species | Reference |
|---|---|---|---|
| Mössbauer Spectroscopy | Isomer Shift (δ) and Quadrupole Splitting (ΔE_Q) | δ ≈ 0.02 - 0.03 mm/s; |ΔE_Q| ≈ 0.43 - 2.00 mm/s | acs.orgnih.govresearchgate.net |
| Resonance Raman | Fe=O Stretching Frequency (ν(Fe=O)) | ~799-821 cm⁻¹ (shifts down with ¹⁸O substitution) | nih.govnih.gov |
| X-ray Absorption Spectroscopy (XAS) | Fe=O Bond Length | ~1.62 - 1.68 Å | nih.govnih.gov |
| UV-Visible Spectroscopy | Maximum Absorbance (λ_max) | Visible bands, e.g., at 440, 550, 705, and 808 nm | acs.orgnih.govresearchgate.net |
| Electron Paramagnetic Resonance (EPR) | g-values (Parallel-mode) | Signals observed at g ≈ 8.19 and 4.06 for S=2 species | researchgate.net |
Fe(IV)-oxo and Fe(V)-oxo intermediates are the primary agents responsible for substrate oxidation in a vast number of enzymatic and synthetic systems. nih.gov Their principal role is to act as powerful electrophiles, capable of activating strong C-H bonds for subsequent functionalization, most commonly hydroxylation (the insertion of an oxygen atom to form an alcohol). pnas.orgacs.org
The canonical mechanism for hydroxylation begins with the abstraction of a hydrogen atom from the substrate by the Fe(IV)-oxo species. nih.govacs.org This generates a substrate radical and a transient Fe(III)-hydroxo (Fe(III)-OH) species. nih.gov This step is often followed by a rapid "oxygen rebound," where the hydroxyl radical equivalent from the Fe(III)-OH complex recombines with the substrate radical to yield the hydroxylated product and regenerate the lower-valent iron center. nih.govacs.org
Beyond simple hydroxylation, these intermediates can mediate a variety of other oxidative transformations. Depending on the substrate and the specific environment of the iron center, the Fe(III)-OH/substrate radical pair can evolve through different pathways, leading to reactions such as desaturation (forming double bonds) or cyclization. nih.govacs.org The reactivity of the ferryl unit is tunable; for instance, the electron-donating ability of ancillary ligands can systematically alter the reactivity of an Fe(IV)-oxo complex. pnas.org Comparative studies have shown that Fe(V)-oxo species are significantly more reactive than their Fe(IV)-oxo counterparts, exhibiting reaction rates for hydrogen atom transfer that can be four to five orders of magnitude faster. udg.edu
The term "oxygen activation" refers to the processes by which the relatively unreactive triplet ground state of molecular oxygen (O₂) is converted into highly reactive species capable of oxidizing substrates. nih.govacs.org In non-heme iron systems, this activation is achieved through a reductive process at the iron center. nih.gov
The general mechanism starts with the binding of O₂ to an Fe(II) center within the enzyme or catalyst active site. nih.govnih.gov This is often preceded by the binding of the substrate, which can displace a coordinated water molecule and prepare the site for O₂. nih.govnih.gov Electron transfer from the iron to the bound dioxygen forms an Fe(III)-superoxo intermediate. nih.gov In many systems, such as Rieske dioxygenases and methane (B114726) monooxygenase, a second electron is required. nih.govnih.gov This second reduction, often coupled with protonation, leads to the formation of an Fe(III)-hydroperoxo intermediate. nih.govnih.govnih.gov The crucial step is the subsequent cleavage of the O-O bond in this hydroperoxo species, which generates the high-valent Fe(IV)-oxo intermediate and a molecule of water. nih.govnih.gov This sequence effectively harnesses the four-electron reducing power of O₂ for substrate oxidation. acs.org
Hydrogen atom abstraction (HAT) is the rate-determining step in the activation of many C-H bonds by iron-oxo species. pnas.orgresearchgate.net The Fe(IV)-oxo unit directly attacks a C-H bond of the substrate, leading to the homolytic cleavage of the bond. pnas.orgnih.gov This process yields a substrate radical and an Fe(III)-OH intermediate. pnas.orgnih.gov
The pathway following the initial HAT step determines the final product. In hydroxylation, the "oxygen rebound" mechanism is dominant, where the newly formed substrate radical rapidly combines with the hydroxyl group coordinated to the Fe(III) center. nih.govacs.org However, if the radical is sufficiently long-lived, or if other pathways are accessible, alternative reactions like desaturation or cyclization can occur. nih.gov
Enzymatic Catalysis (Non-heme Iron Oxygenases)
Non-heme iron oxygenases are a widespread and functionally diverse family of enzymes that utilize an iron center, not bound to a porphyrin (heme) group, to catalyze the incorporation of oxygen from O₂ into a wide range of biological molecules. nih.govacs.org
Many mononuclear non-heme iron enzymes feature a conserved structural motif known as the "facial triad," where the iron atom is coordinated by two histidine residues and one carboxylate residue (from aspartate or glutamate), leaving open sites for substrate, co-substrate, and O₂ binding. nih.govacs.org
Hydroxylases: A major subclass is the α-ketoglutarate (αKG)-dependent hydroxylases. In these enzymes, the catalytic cycle begins with the binding of the co-substrate αKG and the primary substrate to the Fe(II) active site. acs.org This binding primes the iron center for the reaction with O₂. The subsequent reaction with O₂ leads to the oxidative decarboxylation of αKG to succinate (B1194679) and CO₂, and the concomitant formation of a highly reactive Fe(IV)-oxo intermediate. acs.org This powerful oxidant then abstracts a hydrogen atom from the bound substrate, followed by oxygen rebound to yield the hydroxylated product. nih.govacs.org The observation of nearly identical spectroscopic parameters for the Fe(IV)-oxo intermediates in different αKG-dependent hydroxylases suggests a highly conserved mechanism for this class of enzymes. acs.org
Dioxygenases: Rieske non-heme iron-dependent dioxygenases catalyze the cis-dihydroxylation of aromatic rings, a key step in the biodegradation of aromatic compounds. nih.govacs.org Their mechanism involves O₂ binding to the Fe(II) center after substrate association. nih.gov An electron transfer from a nearby [2Fe-2S] Rieske cluster forms an Fe(III)-hydroperoxo intermediate. nih.gov The subsequent steps are proposed to involve either a concerted O-O bond cleavage and substrate oxidation or the formation of a high-valent Fe(V)-oxo-hydroxo species that then oxidizes the substrate. nih.gov
Halogenases: A fascinating variation on the hydroxylase mechanism is found in non-heme iron halogenases. These enzymes also utilize an αKG-dependent pathway to generate an Fe(IV)-oxo intermediate, which performs the initial C-H bond cleavage on the substrate. nih.govacs.org However, instead of the typical hydroxyl rebound, the substrate radical abstracts a halide (e.g., chloride) from the iron coordination sphere. nih.gov Spectroscopic studies on a non-heme iron halogenase revealed the presence of two distinct, rapidly equilibrating Fe(IV)-oxo complexes. It has been speculated that the presence of these two conformers after H-atom abstraction may be the key factor that diverts the reaction away from hydroxylation and towards halogenation. nih.govacs.org
Role in Biological Oxidation Processes
High-valent iron-oxo species are crucial intermediates in the catalytic cycles of many metalloenzymes responsible for oxidation reactions. acs.org In biological systems, the ferryl species, [Fe(IV)O]²⁺, is a key oxidant. researchgate.net This species is implicated in the catalytic cycles of both heme-containing enzymes like cytochrome P450 and non-heme iron enzymes. acs.orgresearchgate.net
The formation of the iron(IV)-oxo hydroxylating intermediate is a pivotal step in the catalytic cycle of pterin-dependent non-heme iron aromatic amino acid hydroxylases. nih.gov The process begins with an iron(II) center, which activates dioxygen. acs.org This activation involves controlled electron and proton transfers to generate the high-valent iron-oxo species. acs.org In many non-heme diiron hydroxylases, such as soluble methane monooxygenase (sMMO), there is clear evidence for a radical rebound mechanism for hydrocarbon oxygenation, indicating the versatile reactivity of these iron-oxo intermediates. researchgate.net
The reactivity of these species is finely tuned by the protein environment. For instance, in cytochrome P450, a cysteine thiolate ligand is thought to increase the basicity of the ferryl oxygen, enabling the cleavage of strong C-H bonds at biologically feasible potentials without causing damage to the protein itself. acs.org Furthermore, recent studies on hemoglobin have shown that it exhibits pseudoperoxidase activity when reacting with hydrogen peroxide, leading to the formation of a highly reactive ferryl heme (Fe⁴⁺) that can target other biological molecules. frontiersin.org
Computational Modeling of Enzymatic Reaction Cycles
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of iron-containing enzymes. rsc.orgunirioja.es These theoretical studies provide insights into the properties of transient species like the proposed high-valent iron(IV)-oxo heme cation radical (Compound I) in P450 enzymes, often years before they can be characterized experimentally. rsc.org
DFT studies have been employed to investigate the catalytic cycle of aromatic amino acid hydroxylases, calculating the free-energy barrier for the formation of the Fe(IV)=O species. nih.gov These calculations have shown that the rate-limiting step can be the one-electron transfer from the cofactor to dioxygen. nih.gov For enzymes like cysteine dioxygenase (CDO), computational models have explored multiple spin-state structures of the iron(III)-superoxo complex, highlighting the complexity of these systems. rsc.org
Modeling has also been crucial in understanding how enzymes control reaction outcomes. In Fe/2OG halogenases, computational studies suggest that hydrogen bonding to the oxo ligand can stabilize different ferryl geometries, thereby directing the reaction pathway. nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) models have been used to map the potential energy profiles for competing mechanisms in enzymes, revealing how the protein environment influences spin states and reaction barriers. rsc.org These models can also predict how mutations in the enzyme's active site can alter conformational dynamics and lead to new functions. unirioja.es Furthermore, DFT has been used to study iron oxide nanoclusters that mimic the active site of soluble methane monooxygenase (sMMO), finding that a radical-rebound pathway is energetically preferred for methane oxidation. nih.gov
Heterogeneous Catalysis by Hydroxy(oxo)iron (B75183) Materials
Iron oxyhydroxide (FeOOH) serves as a robust and versatile heterogeneous catalyst in various environmental and energy-related applications. Its different crystalline phases (e.g., α-, β-, γ-, δ-FeOOH) exhibit distinct catalytic activities. researchgate.netrsc.org
Peroxymonosulfate (B1194676) Activation for Organic Matter Degradation
Iron oxyhydroxides are effective catalysts for activating peroxymonosulfate (PMS) to generate highly reactive radicals, such as sulfate (B86663) (SO₄⁻•) and hydroxyl (•OH) radicals, for the degradation of organic pollutants. researchgate.netrsc.org The catalytic efficiency can vary significantly between the different crystalline forms of FeOOH. For instance, δ-FeOOH has demonstrated superior performance in degrading the azo dye Acid Orange 7, which is attributed to its larger surface area and specific crystalline structure. researchgate.netrsc.org
The degradation process is influenced by several factors, including catalyst dosage, PMS concentration, and initial pH. researchgate.netrsc.org The surface hydroxyl groups on FeOOH are believed to play a decisive role in the activation mechanism. rsc.org Studies have shown that a relatively weak surface FeO–H bond can facilitate the interaction between the surface hydroxyl groups and HSO₅⁻, promoting PMS decomposition. rsc.org While radical-based pathways are common, non-radical pathways involving high-valent iron-oxo species and singlet oxygen (¹O₂) have also been identified, especially in systems using single-atom iron catalysts or specifically designed iron complexes. nih.govbohrium.com The stability of FeOOH catalysts is a key advantage, with studies showing negligible iron leaching and consistent performance over multiple cycles. researchgate.netrsc.org
| FeOOH Polymorph | Synthesis Method | Key Feature | Catalytic Efficiency for AO7 Degradation |
|---|---|---|---|
| α-FeOOH | Hydrothermal | Weaker surface FeO-H bonds | Moderate |
| β-FeOOH | Direct Hydrolysis | - | Lower |
| γ-FeOOH | Precipitation (Slow Oxidation) | - | Lower than α-FeOOH |
| δ-FeOOH | Precipitation (Quick Oxidation) | High surface area | Highest |
Oxygen Evolution Reaction (OER) Electrocatalysis
This compound is a key component in cost-effective electrocatalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. scispace.comresearchgate.net Iron oxyhydroxide thin films, in particular, have been shown to be highly active and robust water oxidation catalysts under both alkaline and near-neutral conditions. scispace.com During the OER process in alkaline media, iron oxides often undergo a phase transition to form FeOOH, which is considered the true active catalytic species. encyclopedia.pub
The catalytic activity is influenced by the material's structure and composition. For example, creating composites, such as cobalt-iron hydroxide (B78521) nanosheets (CoFe-OH@FeOOH), can lead to a large surface area and numerous active sites, resulting in enhanced OER performance with low overpotentials. nih.gov Electrokinetic studies on α-FeOOH and γ-FeOOH have revealed low activation energy barriers for the OER, suggesting faster kinetics compared to noble metal catalysts like IrO₂. bgu.ac.il These studies also indicate that the rate-determining step on FeOOH surfaces may be the dissociation of an O-H bond, which differs from the O-O bond formation step often proposed for other materials. bgu.ac.il
| Catalyst | Synthesis / Form | Key Performance Metric | Reference |
|---|---|---|---|
| Iron oxyhydroxide | Electrodeposited thin film | Stable for ~8h at 10 mA cm⁻² (near-neutral) | scispace.com |
| CoFe-OH@FeOOH | Nanosheets on Ni foam | Overpotential of 200 mV at 50 mA cm⁻² | nih.gov |
| Fe₂O₃-AG | Aerogel (Freeze-dried) | OER overpotential of 222 mV at 10 mA cm⁻² | researchgate.net |
| α-FeOOH / γ-FeOOH | Nanocrystalline | Low activation energy (8.06-9.45 kJ mol⁻¹) | bgu.ac.il |
Ammonia (B1221849) Electrosynthesis and Nitrogen Fixation
Iron-based catalysts, including oxides and oxyhydroxides, are central to both the traditional Haber-Bosch process and emerging electrochemical methods for ammonia (NH₃) synthesis. elsevierpure.comacs.org Electrochemical ammonia production from nitrogen (N₂) and water offers a more sustainable alternative to the energy-intensive Haber-Bosch process. rsc.org In this context, catalysts like iron oxide supported on activated carbon (Fe₂O₃/AC) have been developed for the electrosynthesis of ammonia in molten hydroxide electrolytes. rsc.org
These catalysts facilitate the reduction of N₂ at the cathode. rsc.org Studies have shown that iron-based catalysts can inhibit the competing hydrogen evolution reaction, thereby improving the efficiency of ammonia formation. rsc.org The performance of these systems is dependent on factors such as operating temperature, applied voltage, and catalyst particle size. rsc.orgresearchgate.net For instance, using an Fe₂O₃/AC catalyst at 250 °C, an ammonia formation rate of 8.27 × 10⁻⁹ mol s⁻¹ cm⁻² has been achieved. rsc.org DFT calculations have also been used to investigate the electrocatalytic performance of different FeOOH crystal phases for nitrate (B79036) reduction to ammonia, revealing that the δ-FeOOH phase shows unique properties that break conventional scaling relationships. researchgate.net
Photocatalytic Activity for Organic Pollutant Degradation (Photo-Fenton Reaction)
This compound materials are highly effective in photo-Fenton processes, which utilize light to enhance the generation of hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). researchgate.netacs.org This advanced oxidation process is used for the degradation of persistent organic pollutants. acs.org In the classic Fenton reaction, Fe²⁺ catalyzes H₂O₂ decomposition; the photo-Fenton reaction adds light irradiation, which facilitates the cycling between Fe²⁺ and Fe³⁺, accelerating •OH production. acs.orgwikipedia.org
β-FeOOH nanorods, synthesized via a simple, template-free method, have demonstrated excellent photocatalytic activity for degrading dyes like methylene (B1212753) blue and rhodamine B under sunlight. acs.org The efficiency of the photo-Fenton reaction is dependent on pH, H₂O₂ concentration, and catalyst dosage. acs.org Coupling FeOOH with other materials, such as tungsten trioxide (WO₃) or graphitic carbon nitride (g-C₃N₄), can further enhance photocatalytic performance by improving charge separation and light absorption. researchgate.netresearchgate.net For example, FeOOH quantum dots decorating WO₃ microflowers have shown synergistic effects in degrading mixed dye systems. researchgate.net The primary mechanism involves the generation of •OH radicals, which are powerful, non-selective oxidants that can mineralize organic pollutants into less harmful substances like CO₂ and water. wikipedia.orgnih.gov
Catalyst Design Principles and Activity Optimization
The catalytic efficacy of this compound is not an intrinsic constant but is profoundly influenced by a range of physical and chemical properties. Optimizing this material for specific chemical applications requires a detailed understanding of its structural characteristics, surface chemistry, and the effects of incorporating other elements. Design principles are therefore centered on the strategic manipulation of its crystalline phase, active site density, and electronic properties through doping.
Impact of Crystalline Structure and Polymorphism on Catalytic Activity
This compound exists in several mineral forms, or polymorphs, each with a unique crystalline structure. These structural variations significantly affect the material's stability and catalytic behavior. The most common polymorphs include goethite (α-FeOOH), lepidocrocite (γ-FeOOH), ferrihydrite (e.g., Fe₅HO₈·4H₂O), and feroxyhyte (δ'-FeOOH).
The catalytic activity is often linked to the mineral phase's thermodynamic stability and its propensity to undergo transformation under reaction conditions. nih.gov For instance, ferrihydrite, a nanosized and poorly crystalline mineral, is often a precursor to more stable phases like goethite and lepidocrocite. nih.govrsc.org The pathway of this transformation, which can be catalyzed by the presence of aqueous Fe(II), is sensitive to environmental factors such as pH. rsc.org Magnetite formation is favored at pH levels above 7, while lepidocrocite and goethite tend to form under slightly acidic conditions (pH 6–7). rsc.org
Research shows that different polymorphs exhibit varied catalytic performance in specific reactions. In the thermal decomposition of sulfuric acid, goethite was found to be an active catalyst, showing higher activity than silicon carbide but lower than iron(III) oxide (Fe₂O₃) and copper(II) oxide (CuO). mdpi.com Notably, the goethite catalyst did not undergo sintering during use, indicating good structural stability. mdpi.com In other contexts, such as the Fe(II)-catalyzed reduction of certain pollutants, hematite (B75146) has been shown to be more reactive than goethite. umn.edu
The transformation between these polymorphs is a critical aspect of their catalytic function. Studies have demonstrated that Fe(II) can accelerate the transformation of phases like akaganeite and goethite into hematite. osti.gov Furthermore, the presence of one polymorph can influence the transformation of another; for example, co-existing goethite can promote the Fe(II)-catalyzed transformation of ferrihydrite into more goethite, acting as a template for crystal growth. acs.orgresearchgate.net However, these transformations can be hindered by other substances present in the system, such as silicate, which can inactivate lepidocrocite surfaces and inhibit mineral transformation. acs.orgnih.govacs.org The less crystalline, more disordered phases can sometimes exhibit higher activity. This principle is observed in related systems like nickel oxyhydroxide, where disordered γ-NiOOH is more active for the Oxygen Evolution Reaction (OER) than the more crystalline β-NiOOH. acs.org
| Polymorph | Common Formula | Key Structural Feature | Observed Catalytic Behavior | References |
|---|---|---|---|---|
| Goethite | α-FeOOH | Thermodynamically stable, crystalline | Active catalyst for H₂SO₄ decomposition; less reactive than hematite for some reductions. mdpi.comumn.edu Can act as a template for ferrihydrite transformation. acs.org | mdpi.comumn.eduacs.org |
| Lepidocrocite | γ-FeOOH | Crystalline, less stable than goethite | Forms from ferrihydrite transformation under specific pH conditions. rsc.org Its own transformation can be inhibited by adsorbed species like silicate. acs.orgnih.gov | rsc.orgacs.orgnih.gov |
| Ferrihydrite | Fe₅HO₈·4H₂O (approx.) | Poorly crystalline, nanoparticulate, high surface area | Metastable precursor to other phases. nih.govrsc.org Its transformation is a key aspect of its role in catalytic processes. nih.govrsc.org High density of reactive hydroxyl groups. nih.govspringernature.com | nih.govrsc.orgnih.govspringernature.com |
| Feroxyhyte | δ'-FeOOH | Poorly crystalline | Undergoes catalytic transformation in the presence of Fe(II). osti.gov | osti.gov |
Role of Surface Area and Active Sites
The catalytic activity of this compound is fundamentally a surface phenomenon. Therefore, the specific surface area and the density and nature of active sites are paramount in determining its performance. A larger surface area generally provides more sites for reactant adsorption and subsequent reaction. acs.orgacs.org
For this compound polymorphs, the active sites are primarily identified as surface hydroxyl groups (-OH). nih.govresearchgate.net Detailed spectroscopic and molecular dynamics studies on ferrihydrite have revealed that its high catalytic reactivity stems from specific populations of these hydroxyl groups. springernature.com The most reactive sites are identified as singly coordinated (–OH) and doubly coordinated (μ–OH) hydroxyl groups, which are predominantly located along the edges of the iron octahedra sheets that constitute the mineral's structure. nih.govresearchgate.net These reactive hydroxyls are often free from hydrogen bonding, which enhances their reactivity. springernature.com
The relationship between particle size, surface area, and catalytic activity is well-established. For instance, in the oxidation of 2-chlorophenol (B165306) using hydrogen peroxide, the reaction rate catalyzed by goethite increased as the particle size decreased, which corresponds to an increase in specific surface area. nih.gov Porous ferrihydrite, with its inherently high surface area and abundance of surface hydroxyls, has proven to be an effective catalyst support, enhancing the performance of platinum nanoparticles in the oxidation of formaldehyde. acs.org
However, the relationship is not always linear. Studies on synthetic goethites have shown that larger, less-surface-area-rich particles can sometimes exhibit higher reactivity per unit area. whiterose.ac.uk This is attributed to increased atomic-scale surface roughness on the larger crystals, which leads to a higher density of reactive sites than would be expected from an ideal, smooth crystal face. whiterose.ac.uk This indicates that the quality and accessibility of active sites, not just the total surface area, are crucial for optimizing catalytic performance.
| Polymorph | Primary Active Site | Location/Characteristics | Impact on Catalysis | References |
|---|---|---|---|---|
| Ferrihydrite | Surface hydroxyl groups (-OH) | Located at the edges of iron octahedra sheets. nih.govresearchgate.net The most reactive groups are often free from hydrogen bonding. springernature.com | Drives high catalytic reactivity in various reactions and provides excellent properties as a catalyst support. springernature.comacs.org | nih.govspringernature.comacs.orgresearchgate.net |
| Goethite | Surface hydroxyl groups, Fe(III) centers | Site density can be increased by atomic surface roughness, which is more prevalent on larger crystals. whiterose.ac.uk | Catalyzes oxidation reactions; activity is dependent on particle size (surface area) and surface roughness. nih.govwhiterose.ac.uk | nih.govwhiterose.ac.uk |
Effects of Doping (e.g., NiOOH, Sulfur Doping) on Catalytic Performance
Modifying the composition of this compound by introducing other elements—a process known as doping—is a powerful strategy for tuning its electronic structure and enhancing catalytic performance.
Doping with Nickel Oxyhydroxide (NiOOH)
The interplay between iron and nickel oxyhydroxides is particularly significant in electrocatalysis, especially for the oxygen evolution reaction (OER), a key process in water splitting. nih.govrsc.org While the prompt specifies NiOOH doping of this compound, the vast majority of scientific literature focuses on the reverse: the dramatic enhancement of NiOOH catalytic activity upon doping with iron. acs.orgresearchgate.net In these systems, it is widely believed that iron(III) oxyhydroxide species, formed within the nickel oxyhydroxide host matrix, are the true catalytically active centers. researchgate.netacs.org
The incorporation of iron into the NiOOH structure leads to several beneficial effects:
Enhanced Intrinsic Activity : Iron doping has been shown to increase the intrinsic OER activity of CoOOH by as much as 100-fold and significantly lowers the overpotential required for the reaction in NiOOH. researchgate.netacs.org
Electronic Modification : Iron, being less electronegative than nickel, can alter the electronic structure of the catalyst. nih.govrsc.org This allows iron to cycle through multiple oxidation states with a lower energy penalty, which is crucial during the catalytic cycle of water oxidation. nih.govrsc.org
Generation of More Active Species : Some studies suggest that the presence of Fe³⁺ promotes the formation of highly active Ni⁴⁺ species in the nickel oxyhydroxide lattice, which in turn enhances catalytic activity. nih.gov
Structural and Conductivity Changes : Iron incorporation can increase the disorder in the NiOOH structure, which has been linked to higher activity. acs.orgnih.gov It can also lead to a more than 30-fold increase in the catalyst film's conductivity, although this alone does not fully account for the observed activity boost. acs.org
The effect is strongly dependent on the specific atomic arrangement. Theoretical studies have shown that the catalytic activity of Fe-doped β-NiOOH is highly dependent on the crystallographic facet, indicating the importance of controlling the synthesis to expose the most active sites. rsc.org
Sulfur Doping
The effect of sulfur doping on iron-based catalysts is highly dependent on the specific catalyst formulation and the target chemical reaction.
Catalyst Poisoning : In some high-temperature catalytic processes like Fischer-Tropsch synthesis, sulfur is a known poison. When added to an iron-on-alumina catalyst, sulfur significantly decreased activity by inhibiting the dissociation of carbon monoxide and preventing the formation of the necessary iron carbide active phase. researchgate.net
Catalytic Enhancement : In contrast, for low-temperature electrocatalytic reactions like the oxygen reduction reaction (ORR), sulfur doping, often in conjunction with nitrogen and a carbon support, can significantly enhance performance. mdpi.com In Fe-N-C catalysts, sulfur doping can create a more porous structure, increasing the number of available active sites. nih.gov The co-doping of sulfur and nitrogen in Fe₂O₃-graphene nanocomposites demonstrated a synergistic effect that improved catalytic activity for the ORR to levels comparable with platinum-based catalysts. mdpi.com The enhancement is attributed to favorable electronic effects, where the high electron spin density of sulfur atoms creates asymmetric charge distributions that become active sites for the reaction. nih.gov
| Dopant System | Target Reaction | Observed Effect on Catalytic Performance | Proposed Mechanism | References |
|---|---|---|---|---|
| Iron-doped Nickel Oxyhydroxide (Fe:NiOOH) | Oxygen Evolution Reaction (OER) | Significant enhancement of catalytic activity; lower overpotential. | Fe sites act as the primary catalytic centers. researchgate.net Fe's ability to easily change oxidation states and modify the host's electronic structure. nih.govrsc.org Promotes the formation of active Ni⁴⁺. nih.gov | nih.govrsc.orgresearchgate.netnih.gov |
| Sulfur-doped Iron Catalyst | Fischer-Tropsch Synthesis | Decreased catalytic activity. | Inhibition of CO dissociation and formation of iron carbide active phase. | researchgate.net |
| Sulfur/Nitrogen co-doped Fe₂O₃-Graphene | Oxygen Reduction Reaction (ORR) | Synergistic enhancement of catalytic activity. | Electronic effects from sulfur creating active sites; porogenic effect increasing surface area and active site density. nih.gov | mdpi.comnih.gov |
Biogeochemical Cycling and Environmental Significance
Distribution and Abundance in Natural Environments
Iron oxyhydroxides are ubiquitous in the Earth's crust, commonly forming as weathering products of iron-bearing rocks. scielo.org.mx Their distribution and abundance in natural environments are influenced by factors such as regional hydro-geochemical processes, anthropogenic activities, and soil texture. diva-portal.org
Occurrence in Soils, Sediments, and Aquifers
Iron oxyhydroxides are significant components of soils, sediments, and aquifers globally. scielo.org.mxdiva-portal.orgwikipedia.org Goethite (α-FeOOH) is a predominant form found in terrestrial soils and sediments, often contributing to their yellow coloration. scielo.org.mx Ferrihydrite, a less crystalline and often nanocrystalline hydrated iron oxyhydroxide (officially FeOOH·1.8H2O but with variable hydration), is also commonly encountered. scielo.org.mxwikipedia.org Lepidocrocite (γ-FeOOH) is another polymorph frequently found, particularly in environments like the inside of steel water pipes (B44673) and tanks as a component of rust. wikipedia.org The presence and specific mineralogy of iron oxyhydroxides in these environments are crucial due to their high specific surface areas and reactivity, influencing the behavior of other elements and organic matter. scielo.org.mxresearchgate.net Conductive iron minerals like magnetite are also widely distributed in wetland soils, sediments, and tropical soils. tandfonline.com
Role in Coastal Wetland Ecosystems
Coastal wetlands are recognized as biogeochemical hotspots containing substantial and dynamic reservoirs of organic carbon and a diverse range of reactive iron (hydr-)oxides. diva-portal.orgresearchgate.net The cycling of these iron compounds is intimately linked to the turnover of organic carbon in these ecosystems. diva-portal.org Iron oxyhydroxides, particularly amorphous forms, are formed and cycled in close association with the activities of wetland plant roots, potentially providing important ecological functions and contributing to maintaining high plant productivity under various environmental stresses. diva-portal.org Iron cycling in salt marsh sediments is dynamic and can be influenced by seasonal changes. capes.gov.brosti.gov The input of iron particles into marshes can potentially increase marsh accretion by reducing dissolved hydrogen sulfide (B99878) and forming pyrite. frontiersin.org
Interplay with Organic Carbon Turnover and Decomposition
The interaction between iron oxyhydroxides and organic carbon is a critical aspect of biogeochemical cycling. Iron (hydr)-oxides are often associated with organic matter, forming iron-organic matter associations that significantly alter their properties and reactivity. researchgate.net These interactions are crucial in regulating the biogeochemical cycling of nutrients and elements, including the preservation of carbon in soils. acs.org Reactive iron phases can interact with organic carbon, potentially facilitating the removal of carbon from the biogeochemical cycle. rsc.org
In anaerobic environments, iron minerals mediate many microbial metabolic processes that drive the biogeochemical cycles of carbon, nitrogen, and sulfur. tandfonline.com Dissimilatory iron-reducing bacteria (DIRB) can biodegrade organic substrates while reducing amorphous Fe(III) minerals to Fe(II). tandfonline.com The presence of Fe(III) minerals can influence the syntrophic interaction between bacteria and methanogenic archaea, affecting methane (B114726) emissions. tandfonline.com For instance, a new chemical reaction model suggests that iron cycling can profoundly affect whether carbon dioxide or methane is produced in repeatedly flooded Arctic soils. ornl.gov While conventional understanding suggested that more iron in soil should reduce methane production, research indicates that under certain conditions, iron cycling can change soil acidity in a way that favors methane production. ornl.gov Repeated flooding and drying cycles can be key drivers in permafrost greenhouse gas emissions by replenishing forms of iron. ornl.gov
Interactions between dissolved organic matter (DOM) and iron oxyhydroxides are crucial. Dissolved organic matter can influence the dissolution rate of Fe(III)-oxyhydroxides by strongly binding Fe(II), preventing its readsorption and the formation of secondary iron minerals. researchgate.net Different DOM components exhibit varying affinities for iron oxyhydroxides, with aromatic moieties often preferentially adsorbed initially. acs.org
Data on the effect of iron oxyhydroxides on organic matter mineralization:
| Mineral | Effect on SOM Mineralization | Associated Heavy Metal Availability (Cu, Cd) |
| Goethite | Decreased | Decreased |
| Ferrihydrite | Decreased | Decreased |
| Birnessite | Facilitated | Most significantly decreased |
| Montmorillonite | Facilitated | Significantly decreased |
*Based on research findings on polluted soil treated with minerals. nih.gov
Iron Speciation and Kinetic Control in Aquatic Systems (e.g., Seawater)
Iron chemistry in seawater is complex and not fully understood, involving various inorganic species and organic complexes. chikyu.ac.jp In oxic seawater at approximately pH 8, iron is predominantly present as particulate iron oxyhydroxide, which has very low solubility. chikyu.ac.jp The thermodynamically stable oxidation state is Fe(III). chikyu.ac.jp
Despite the low inorganic solubility of Fe(III) hydroxide (B78521) in seawater (estimated as low as 0.01 nM), dissolved iron concentrations are often higher. nih.govresearchgate.net This is thought to be facilitated by the complexation of iron with natural organic ligands, which stabilizes dissolved iron against hydrolysis and precipitation. nih.govresearchgate.netmiami.edu These organic ligands can complex more than 99% of dissolved iron in seawater. nih.gov
Studies on Fe(III) hydroxide solubility in seawater suggest that organic complexation controls solubility and subsequently regulates dissolved iron concentrations. chikyu.ac.jp The solubility of iron in seawater is higher than in simple salt solutions, attributed to the formation of Fe3+ complexes with natural organic ligands. miami.edu The chemical composition of natural organic Fe(III) chelators in deep waters may differ from those released by phytoplankton or bacteria in surface waters. chikyu.ac.jp Humic substances, regenerated through the oxidation and remineralization of settling organic particles, can increase iron solubility at pH levels near 8 through complexation. chikyu.ac.jp
Influence on Pollutant Transformation and Remediation
Iron oxyhydroxides play a significant role in influencing the transformation and remediation of various pollutants in the environment. Their high surface area and reactivity make them effective sorbents. digitellinc.comajol.info
Heavy Metal Immobilization and Removal
Iron oxyhydroxides are well-known for their ability to immobilize and remove heavy metals from contaminated water and soil through processes like adsorption and co-precipitation. digitellinc.comresearchgate.netnih.govbibliotekanauki.pl This is due to the strong affinity of iron oxide surfaces for metal cations, particularly divalent cations, at higher pH values where the surface charge of Fe hydroxyoxides is more negative. bibliotekanauki.pl
Specific iron oxyhydroxide minerals exhibit different capacities for heavy metal adsorption. Ferrihydrite, with its exceptionally high specific surface area (up to 700 m²/g), is a very reactive mineral and an important sorbent for heavy metals like lead and mercury, as well as arsenic and phosphate (B84403). ajol.info Goethite also shows strong affinities for surface binding of heavy metals. scielo.org.mx Studies have shown that the adsorption capacity for arsenic compounds can follow the trend ferrihydrite > hematite (B75146) > goethite when normalized for surface area. nih.gov
Iron oxyhydroxides in drinking water distribution systems, formed by various reactions, can adsorb toxic metal ions such as strontium, lead, arsenic, and vanadium. researchgate.netampp.org However, changes in water chemistry or flow can trigger the desorption and release of these accumulated metals. researchgate.net
Research findings demonstrate the effectiveness of iron oxyhydroxides in immobilizing heavy metals:
| Heavy Metal | Iron Oxyhydroxide/Mineral | Environment/Context | Observation |
| Lead (Pb) | Iron oxyhydroxides | Drinking water distribution systems | Adsorbed and concentrated, potential for release. researchgate.netampp.org |
| Lead (Pb) | Goethite, Ferrihydrite | Polluted soil | Decreased availability in soil. nih.gov |
| Cadmium (Cd) | Goethite, Ferrihydrite | Polluted soil | Decreased availability in soil. nih.gov |
| Copper (Cu) | Iron (hydroxyl)oxides | Acid mine drainage (AMD) effluent | Immobilized by adsorption and co-precipitation. nih.gov |
| Zinc (Zn) | Iron (hydroxyl)oxides | Acid mine drainage (AMD) effluent | Immobilized by adsorption and co-precipitation. nih.gov |
| Arsenic (As) | Iron oxides/oxyhydroxides | Drinking water distribution systems | Adsorbed and concentrated, potential for release. researchgate.netampp.org |
| Arsenic (As) | Ferrihydrite, Goethite, Hematite | Aqueous solution | Effective adsorbents for removal. nih.gov |
| Strontium | Iron oxides/oxyhydroxides | Drinking water distribution systems | Adsorbed, potential for release. researchgate.netampp.org |
| Vanadium | Iron oxides/oxyhydroxides | Drinking water distribution systems | Adsorbed, potential for release. researchgate.netampp.org |
| Nickel (Ni) | Goethite | Transformation to hematite | Co-precipitated into hematite structure. nih.gov |
Iron oxyhydroxides can act as scavengers for heavy metals in contaminated environments, such as those affected by abandoned mine wastes impacting coastal wetland ecosystems. copernicus.org Chemical partitioning studies have shown that metallic contaminants are largely associated with reducible phases, particularly iron oxides and oxyhydroxides. copernicus.org
The long-term sequestration and kinetics of metal removal and remobilization by iron oxyhydroxides are active areas of research. Preliminary data suggest that the longer heavy metals are associated with iron oxyhydroxide nanoparticles, the more they are retained, and the slower their desorption rate. digitellinc.com This has implications for the long-term stability of immobilized metals in the environment. digitellinc.com
Transformation of Organic Pollutants
Iron oxyhydroxides, particularly ferrihydrite, play a significant role in the transformation and fate of organic pollutants in the environment. These minerals can adsorb organic compounds onto their surfaces, influencing their mobility and susceptibility to degradation. nih.govresearchgate.netunibo.itmdpi.comacs.org Research indicates that ferrihydrite has a notable impact on the adsorption of glyphosate (B1671968), a widely used herbicide. unibo.it The adsorption capacity of different soils for glyphosate appears to depend mainly on their iron oxide content. unibo.it
Beyond simple adsorption, iron oxyhydroxides can participate in redox reactions that directly degrade organic pollutants. For instance, ferrihydrite can enhance the decomposition of ferrate (Fe(VI)), leading to the generation of reactive oxygen species that facilitate the degradation of organic compounds like sulfamethoxazole (B1682508) (SMX). acs.org This process involves a complexation-mediated electron transfer mechanism and the involvement of intermediate iron species (Fe(IV)/Fe(V)). acs.org Studies have shown that ferrihydrite exhibits high catalytic capacity and reusability in such Fenton-like oxidation processes, presenting a promising method for organic pollutant removal in wastewater treatment. nih.govresearchgate.netacs.org
Iron oxyhydroxides produced by iron-oxidizing bacteria have also been observed to adsorb aromatic carbons and hydrophilic pesticides from the water column, further highlighting their role in sequestering organic contaminants in environmental settings like freshwater iron mats. nih.gov
Microbial-Mediated Iron Transformations
Microorganisms are integral drivers of iron transformations in the environment, influencing the cycling between soluble Fe(II) and insoluble Fe(III) phases like hydroxy(oxo)iron (B75183). These processes are fundamental to nutrient cycling and the degradation of organic matter in many ecosystems. uu.nlfrontiersin.orgnih.govosti.gov
Dissimilatory Iron Reduction (DFeR)
Dissimilatory iron reduction (DFeR) is a metabolic process where anaerobic microorganisms utilize Fe(III) oxyhydroxides as terminal electron acceptors for the oxidation of organic matter or hydrogen. uu.nlnih.gov This process is widespread in anoxic subsurface environments, including sediments, aquifers, and groundwaters, contributing significantly to organic matter degradation. uu.nl
A variety of microorganisms, such as Geobacter sulfurreducens and Shewanella oneidensis, are well-known for their ability to reduce Fe(III) oxides. frontiersin.orgnih.gov The efficiency and rate of microbial Fe(III) reduction are strongly influenced by the properties of the iron oxyhydroxide minerals, including their crystallinity, surface area, and solubility. nih.govresearchgate.net Poorly crystalline phases like ferrihydrite are generally more reactive and readily reducible by microorganisms compared to more crystalline phases like goethite and hematite. nih.gov
Research has demonstrated that nanosized iron oxide colloids are reduced significantly more rapidly (up to two orders of magnitude) by microorganisms compared to bulk macroaggregates of the same mineral phases. nih.gov This enhanced reactivity is attributed not only to the larger surface area of the colloids but also to a higher reactivity per unit surface, potentially due to their increased bioavailability in colloidal suspension. nih.gov The addition of nanosized ferrihydrite aggregates has also been shown to strongly enhance the reduction rates of bulk ferrihydrite phases. nih.gov
The solubility of Fe(III) oxyhydroxides has been identified as a better predictor of maximum cell-specific reduction rates than specific surface area, suggesting that the availability of soluble Fe(III) or the kinetics of electron transfer and subsequent Fe(II) desorption are key rate-limiting factors. researchgate.net
Photoferrotrophic Processes
Photoferrotrophy is a form of anoxygenic photosynthesis carried out by certain bacteria that can oxidize Fe(II) to Fe(III) using light energy, leading to the precipitation of iron oxyhydroxides. yale.educambridge.orggeoscienceworld.orgresearchgate.net This metabolic pathway is considered to have played a crucial role in the deposition of extensive Banded Iron Formations (BIFs) during the Archean Eon, when Fe(II)-rich anoxic oceans were prevalent. yale.eduresearchgate.net
Photoferrotrophic bacteria, such as those belonging to the purple and green bacteria, produce amorphous to poorly crystalline ferric oxyhydroxide minerals as a byproduct of their metabolism. yale.edu These biogenic minerals can bind to organic carbon and silica, contributing to the formation of Fe-Si-C aggregates. yale.edu Photoferrotrophs can utilize dissolved Fe(II) and have also been shown to grow using Fe(II) provided by the dissolution of minerals like siderite (FeCO3). cambridge.org Their ability to oxidize Fe(II) and precipitate Fe(III) oxyhydroxides links the iron and carbon cycles in illuminated, anoxic environments. yale.educambridge.org Under Archean ocean conditions, modeling suggests that photoferrotrophy was the dominant process driving iron oxidation and precipitation, significantly contributing to BIF deposition and potentially facilitating the development of Fe(II)-free surface waters where oxygenic photosynthesis could emerge. researchgate.net
Formation and Transformation Pathways in Natural Cycles
The formation and subsequent transformation of this compound minerals are fundamental processes in natural cycles, influencing soil development, sediment composition, and the cycling of associated elements.
Formation of Iron Plaques
Iron plaques are accumulations of iron oxyhydroxide minerals that precipitate on the root surfaces of plants, particularly in wetland environments. researchgate.netacs.orgmdpi.commdpi.comcdnsciencepub.com These plaques are primarily composed of ferrihydrite and goethite. researchgate.netacs.orgmdpi.com Their formation is driven by the radial oxygen loss (ROL) from the aerenchymatous tissues of wetland plant roots into the surrounding reduced rhizosphere. researchgate.netmdpi.com The released oxygen oxidizes soluble Fe(II) in the porewater to insoluble Fe(III), which then precipitates as iron oxyhydroxides on the root surface. researchgate.netmdpi.com
Iron plaque formation is a dynamic process that can vary seasonally, often peaking during periods of high plant biomass production. cdnsciencepub.com The presence of iron plaques can significantly influence the uptake and translocation of metals and nutrients by wetland plants. researchgate.netacs.orgmdpi.com While they can act as a barrier, sequestering potentially toxic metals like arsenic, copper, manganese, and zinc on the root surface, they may also influence the availability of essential nutrients like phosphorus. researchgate.netacs.orgmdpi.com
Microbial activity in the rhizosphere, including that of microaerophilic Fe(II)-oxidizing bacteria, can also contribute to and enhance iron plaque formation. mdpi.commdpi.com These bacteria are often closely associated with roots and the developing iron plaques. mdpi.com
Transformation of Ferrihydrite to More Crystalline Phases
Ferrihydrite, being a relatively unstable and poorly ordered iron oxyhydroxide, is a metastable precursor that transforms over time into more thermodynamically stable and crystalline iron oxide phases, primarily goethite (α-FeO(OH)) and hematite (α-Fe2O3). mindat.orgresearchgate.netgeoscienceworld.orgacs.orgacs.orggeoscienceworld.org This transformation is a key process in the aging of iron precipitates in soils and sediments.
The specific pathway and rate of ferrihydrite transformation are influenced by various environmental factors, including pH, temperature, water content, and the presence of organic matter, silica, and other minerals. researchgate.netgeoscienceworld.orgacs.orgacs.orggeoscienceworld.org Generally, goethite formation is favored under acidic (pH ≤ 5) or alkaline (pH ≥ 10) conditions, often occurring via a dissolution-recrystallization mechanism. researchgate.netgeoscienceworld.org Under neutral conditions (pH 7-8), hematite tends to be the dominant transformation product, typically forming through dehydration and internal atomic rearrangement within the solid phase. researchgate.netgeoscienceworld.orggeoscienceworld.org
Temperature significantly affects the transformation rate, with higher temperatures accelerating the process. geoscienceworld.orgacs.org Studies have shown that the ratio of hematite to goethite formed increases with increasing temperature and exhibits a strong maximum under neutral pH conditions. geoscienceworld.org The presence of coexisting minerals, such as hematite, can also influence the transformation kinetics and pathways of ferrihydrite. geoscienceworld.org For example, pre-existing hematite surfaces can induce and accelerate the transformation of ferrihydrite. geoscienceworld.org Organic compounds like tartaric acid can also influence the transformation, affecting both the process and the morphology of the resulting hematite crystals depending on pH. acs.org
The transformation of ferrihydrite to goethite and hematite is important because it alters the surface properties and reactivity of the iron minerals, impacting their capacity to adsorb and sequester elements like metals and metalloids. acs.org
Paleoenvironmental Proxies and Geological Implications
Iron oxyhydroxides, particularly goethite and hematite (Fe₂O₃), are valuable paleoenvironmental proxies, providing insights into past climate conditions, hydrological cycles, and geological processes over timescales ranging from millennia to billions of years. acs.orgcaltech.edu Their abundance, mineralogy, and isotopic compositions serve as critical indicators. acs.org
The formation of goethite and hematite is influenced by environmental conditions. Goethite is favored in lower temperature and more acidic or alkaline conditions, while hematite precipitates more readily in near-neutral environments. caltech.edu The ratio of hematite to goethite (Hm/Gt) in sediments, such as loess-paleosol sequences, can indicate shifts between dry and humid climates. A higher Hm/Gt ratio typically suggests drier conditions, while a lower ratio indicates wetter conditions. ifremer.frdsjyj.com.cn This relationship is based on the competitive formation processes of these minerals, with hematite formation favored in dry and warm conditions and goethite in wet and cool conditions. ifremer.fr Studies on Chinese loess sections have used the Hm/Gt ratio as a sensitive indicator of dry/humid alternations related to the East Asia Monsoon climate, revealing step-wise increases in monsoon strength over geological time. dsjyj.com.cn
Iron oxyhydroxides are also significant components of ancient iron formations (IFs), including banded iron formations (BIFs) and ironstones, which record the evolution of Earth's early atmosphere and ocean. geoscienceworld.orggeoscienceworld.orgeos.org Ferric oxyhydroxide is considered a primary iron precipitate in many iron formation facies. geoscienceworld.org The mineralogy and geochemistry of these formations provide clues about the redox state and chemical composition of ancient seawater. geoscienceworld.orgyale.eduresearchgate.net For example, the presence of iron oxyhydroxides in banded iron formations suggests conditions where Fe(II) was oxidized to Fe(III), potentially through photochemical, biological, or bacterial processes. geoscienceworld.orgyale.edu
Isotopic analysis of iron oxyhydroxides offers further insights into paleoenvironments. Oxygen isotope compositions (δ¹⁸O) in goethite and hematite can act as quantitative proxies for past hydrological conditions and formation temperatures. acs.orgcaltech.edu By analyzing the stable oxygen isotopic composition, researchers can interpret past water sources and temperatures at the time of mineral formation. caltech.edu Iron isotope compositions (δ⁵⁶Fe) in iron formations can provide information about redox-dependent biogeochemical processes and changes in the ocean's iron cycle and atmospheric redox state. researchgate.netacs.org Fractionation of iron isotopes occurs during Fe(II) oxidation, with solid Fe(III) minerals typically enriched in heavier isotopes compared to aqueous Fe(II). acs.org
Iron oxyhydroxides can also play a role in the cycling and preservation of other elements in the geological record. They can influence the retention and release of heavy metals and nutrients in soils and sediments. ontosight.ai For instance, arsenic and antimony are primarily transferred from the water column to sediments bound to iron and manganese oxyhydroxides. bsgf.fr The behavior of these metalloids under varying redox conditions, dependent on the availability of reactive iron, can be used in paleoenvironmental reconstructions. bsgf.fr
Studies of hydrothermal deposits rich in iron oxyhydroxides, such as those found at mid-ocean ridges, provide insights into low-temperature hydrothermal systems and the potential role of microbial activity in mineral formation. researchgate.netifremer.fr These biogenic Fe-Si oxyhydroxides can offer clues about the origin and evolution of life in the geological record. researchgate.net
The analysis of iron oxyhydroxide minerals in paleosols (fossil soils) is another application in paleoenvironmental studies. Characteristics like size, morphology, abundance, and location of goethite (and hematite) nodules within a paleosol profile can yield valuable information on pedogenic processes and environmental conditions during soil development. copernicus.org The formation of minerals like lepidocrocite in paleosols can indicate seasonal fluctuations in climate and impeded drainage conditions, often associated with periodic changes in redox potential and the presence of organic matter. researchgate.net
Data from various geological archives, including lake sediments and marine cores, utilize iron oxide content as a proxy for paleoclimatic changes. For example, sediment redness, related to iron oxide content, in lake cores has been used to monitor paleoclimatic changes, with increased redness indicating higher precipitation and stronger monsoon activity due to the erosion and transport of iron oxides from surrounding areas. noaa.gov
The study of iron oxyhydroxides in geological contexts often involves detailed mineralogical and geochemical analyses, including methods like diffuse reflectance spectroscopy (DRS) to quantify mineral concentrations and isotopic analysis. acs.orgdsjyj.com.cn
While iron oxyhydroxides are valuable proxies, it is crucial to consider potential diagenetic alterations that might affect the original paleoenvironmental signals. geo-leo.de Integrated geochemical investigations are essential to distinguish primary signals from post-depositional changes. geo-leo.de
Here is a table summarizing some research findings related to iron oxyhydroxides as paleoenvironmental proxies:
| Proxy/Indicator | Iron Oxyhydroxide Form(s) Involved | Environmental Factor Indicated | Geological Context Examples | Key Finding/Application |
| Hematite/Goethite Ratio (Hm/Gt) | Hematite, Goethite | Aridity/Humidity | Loess-paleosol sequences, Marine sediments | Higher ratio indicates drier conditions, lower ratio indicates wetter conditions. ifremer.frdsjyj.com.cn |
| Oxygen Isotopes (δ¹⁸O) | Goethite, Hematite | Hydrological conditions, Temperature | Soils, Sediments, Hydrothermal deposits | Used to reconstruct past water sources and formation temperatures. acs.orgcaltech.edu |
| Iron Isotopes (δ⁵⁶Fe) | Iron Oxyhydroxides (precursors) | Redox conditions, Iron cycling | Banded Iron Formations (BIFs), Ironstones | Reflects changes in ocean chemistry and atmospheric redox. researchgate.netacs.org |
| Mineral Assemblages | Goethite, Lepidocrocite, Hematite | Pedogenic processes, Drainage | Paleosols | Presence and characteristics indicate soil development conditions and climate. copernicus.orgresearchgate.net |
| Sediment Redness | Iron Oxides (including oxyhydroxides) | Precipitation, Monsoon strength | Lake sediments | Increased redness correlates with higher precipitation/monsoon activity. noaa.gov |
| Trace Element Association | Iron Oxyhydroxides | Element cycling, Redox conditions | Marine sediments, Hydrothermal deposits | Binding and release of elements like As and Sb provide paleoenvironmental clues. bsgf.fr |
Materials Science and Engineering Applications Non Biomedical
Pigments and Coatings
Hydroxy(oxo)iron (B75183) compounds, particularly goethite and hydrated forms often referred to as yellow iron oxide or Pigment Yellow 42, are widely used as pigments. wikipedia.orgwikiwand.com These pigments impart colors ranging from yellow to brown. rocksandminerals4u.comcrystalbenefits.com Their application spans various materials, including paints, coatings, ceramic glazes, concrete, and plastics. rocksandminerals4u.comwo-we.shop
The suitability of iron oxyhydroxide pigments in coatings is attributed to several desirable properties. They exhibit good weather resistance, lightfastness, and alkali resistance. wo-we.shopchemategroup.com They also possess strong hiding power and low water absorption, which contributes to enhancing the mechanical strength of paint films and improving adhesion. wo-we.shopchemategroup.com Furthermore, they can absorb ultraviolet rays, providing a protective effect on the base material and the coating itself. chemategroup.com Iron oxide pigments are non-toxic, non-bleeding, and cost-effective, allowing for the creation of a variety of tones. wo-we.shopchemategroup.com
Specific applications in coatings include architectural paints, industrial coatings, product finishes, wood stains, coil coatings, and military coatings. oxerra.comcathayindustries.com Iron red primer, which contains iron oxide pigment, is noted for its anti-rust function and can serve as a replacement for red lead paint. pigmentironoxide.com
Precursors for Magnetic Recording Media
Adsorbents for Water and Gas Purification
Iron oxyhydroxides are effective adsorbents and are widely used in water and gas purification processes. rocksandminerals4u.comfishersci.cadiva-portal.orggeologyscience.com Their ability to adsorb various contaminants is linked to their hydroxyl-rich surface chemistry. diva-portal.orggeologyscience.com
In water treatment, iron oxyhydroxide-based adsorbents are employed for the removal of heavy metals such as lead, chromium, uranium, and cadmium. rocksandminerals4u.comresearchgate.netmaxtonco.comfishersci.co.uk They are particularly effective in removing arsenic species, both arsenate (As(V)) and arsenite (As(III)), from contaminated water sources, including drinking water and industrial liquid wastes. diva-portal.orgmaxtonco.comfishersci.co.uknih.govnih.govwikipedia.org Studies have investigated the adsorption capacity of different iron oxyhydroxide forms and the influence of factors like pH on removal efficiency. diva-portal.orgnih.gov For instance, arsenate elimination is favored at acidic pH, while arsenite adsorption by bead cellulose (B213188) loaded with akaganeite (β-FeOOH) is effective over a wider pH range. nih.gov Granular ferric hydroxide (B78521) (GFH), a form of iron oxyhydroxide, is a known commercial adsorbent for arsenic and other pollutants in water. researchgate.net Micro-sized iron oxyhydroxides, including micro granular ferric hydroxide (μGFH) and micro tetravalent manganese feroxyhyte (μTMF), have been explored for arsenic removal in submerged microfiltration systems, demonstrating promising adsorption capacities. nih.gov
Iron oxyhydroxides also find use in aquarium water treatment as phosphate (B84403) binders. wikipedia.orgfishersci.ca In gas purification, goethite, when combined with activated carbon fiber, has been used for the adsorption of NO, SO₂, and NH₃. diva-portal.org
Development of Advanced Materials with Tuned Properties
This compound serves as a key component in the development of advanced materials with tailored properties. The production of iron oxide nanoparticles from this compound is significant for applications in catalysis, environmental remediation, and materials science. americanelements.combenchchem.com
Goethite nanoparticles, with their unique magnetic properties and high surface area, are valuable in catalysis and magnetic storage devices. rocksandminerals4u.com The surface properties and adsorption capacity of iron oxides, including iron oxyhydroxides, can be improved through various surface modification techniques, such as acid treatment or incorporation with other metal ions like Aluminium (III), Zirconium (IV), Tin (IV), Chromium (III), and Titanium (IV). diva-portal.orgresearchgate.net
Layered materials with lepidocrocite-type structures, although sometimes involving other metal oxides like titanates, highlight the potential for designing materials with specific intercalation properties for applications such as in electrochemical energy storage, like sodium-ion batteries. acs.orgacs.org These materials can be engineered to improve electrical conductivity and ion transport. acs.orgacs.org
Specialized Coatings (e.g., Anti-Dazzling Coatings)
While specific mention of "anti-dazzling" coatings was not found in the search results, iron oxyhydroxide pigments are integral to various specialized coating formulations. Their use in high-bake temperature industrial finishes, coil coatings, and military coatings demonstrates their role in demanding applications where durability and specific performance characteristics are required. cathayindustries.comcathayindustries.com
Micaceous iron oxide (MIO), which is related to iron oxide, is a specialized pigment used in industrial paints for heavy corrosion protection. esaar.com MIO particles, which are flaky, align within the paint film to create a barrier that resists moisture, chemicals, and corrosive elements, thereby protecting metal structures in harsh environments. esaar.com This type of protective coating exemplifies a specialized application where the properties of iron oxide-based materials are crucial.
Q & A
Q. How can hydroxy(oxo)iron complexes be synthesized and characterized experimentally?
this compound complexes are typically synthesized by reacting nonheme iron(II) precursors with hydrogen peroxide (H₂O₂) under controlled conditions. For example, iron(III)-oxo and hydroxo intermediates have been isolated via O₂ activation using iron(II)-triflate complexes with tailored ligands . Characterization involves UV-Vis spectroscopy to track electronic transitions (e.g., iron(IV)-oxo absorption bands at ~800 nm) and electrochemical analysis to monitor redox states. Mössbauer spectroscopy and X-ray crystallography are critical for structural validation .
Q. What factors influence the stability of this compound intermediates in aqueous and non-aqueous systems?
Stability depends on ligand design, pH, and solvent polarity. Ligands with secondary coordination sphere interactions (e.g., hydrogen-bonding networks) stabilize high-valent iron-oxo species by mitigating decomposition pathways. For instance, tris(2-aminoethyl)amine (tren)-based ligands enhance stability through proton-shuttling effects . Acidic conditions or protic solvents often destabilize intermediates, leading to off-pathway μ-oxo dimer formation .
Q. Which spectroscopic techniques are most effective for distinguishing hydroxo- and oxo-bridged iron species?
Resonance Raman spectroscopy identifies Fe–O vibrational modes (~500–900 cm⁻¹), with oxo-bridged species showing higher-frequency stretches. X-ray absorption spectroscopy (XAS) provides oxidation state and coordination geometry via pre-edge and edge features. Mössbauer spectroscopy differentiates between Fe(III)-hydroxo (quadrupole splitting ΔE₀ ~1.5 mm/s) and Fe(IV)-oxo (ΔE₀ ~0.3 mm/s) .
Advanced Research Questions
Q. How do secondary coordination sphere interactions modulate the reactivity of this compound complexes?
Hydrogen-bonding networks and proton relays in the secondary sphere facilitate O–O bond cleavage during H₂O2 activation. For example, ligand dynamics in tren derivatives enable proton-coupled electron transfer (PCET), stabilizing transient iron(IV)-oxo species. Computational studies show that constrained Fe–O bond lengths (1.60–1.80 Å) and hydrogen bonding suppress radical recombination, enhancing catalytic turnover .
Q. What computational strategies resolve contradictions in experimental data on this compound intermediates?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and solvent models simulates electronic structures and reaction pathways. For instance, conflicting UV-Vis data for iron(IV)-oxo species are reconciled by optimizing Fe–O bond lengths and comparing computed spectra to experimental profiles . Multi-reference methods (CASSCF/NEVPT2) address spin-state energetics in ambiguous cases .
Q. How can ligand design strategies improve the catalytic efficiency of this compound complexes in oxygenation reactions?
Incorporating electron-donating groups (e.g., hydroxy or amino substituents) in the ligand framework lowers the activation barrier for substrate oxidation. Kinetic studies show that ligands with flexible secondary spheres enable faster O₂ activation by reducing steric hindrance. Electrochemical tuning of redox potentials (e.g., via substituent effects) further enhances catalytic selectivity .
Q. What mechanistic insights explain kinetic vs. thermodynamic control in this compound-mediated oxidations?
Kinetic control favors Fe(IV)-oxo formation under low-temperature, fast-mixing conditions, while thermodynamic pathways lead to μ-oxo dimers at equilibrium. Transient kinetics (stopped-flow UV-Vis) and Eyring analysis reveal activation parameters (ΔH‡, ΔS‡) for competing pathways. Solvent polarity and proton availability are critical determinants .
Q. How do advanced electrochemical methods elucidate the redox behavior of this compound complexes?
Cyclic voltammetry (CV) with microelectrodes detects quasi-reversible Fe(III/IV) redox couples. Bulk electrolysis coupled with in situ spectroscopy tracks intermediate stability. For example, iron(III)-hydroxo complexes exhibit anodic shifts in E₁/₂ when proton-coupled oxidation occurs, reflecting PCET mechanisms .
Q. What are the spectroscopic fingerprints of transient iron(IV)-oxo species in complex reaction matrices?
Transient absorption spectroscopy (TAS) with nanosecond resolution identifies Fe(IV)-oxo at 700–800 nm. Magnetic circular dichroism (MCD) distinguishes spin states (S = 1 vs. S = 2). X-ray emission spectroscopy (XES) quantifies metal-ligand covalency via Kβ satellite peaks .
Q. How can isotopic labeling and kinetic isotope effects (KIEs) differentiate hydroxo vs. oxo participation in C–H activation?
Deuterium labeling of substrates and solvent (H₂O vs. D₂O) reveals primary KIEs (k_H/k_D > 2) for H-atom abstraction by Fe(IV)-oxo. Secondary KIEs (e.g., ¹⁸O labeling in H₂O₂) track oxygen exchange in intermediates. These data discriminate between radical rebound and direct oxidation mechanisms .
Q. Methodological Notes
- Experimental Design : Prioritize multi-technique approaches (spectroscopy, electrochemistry, crystallography) to address conflicting data .
- Data Analysis : Use multivariate statistics (PCA, EFA) for time-resolved datasets to deconvolute overlapping intermediates .
- Gaps in Literature : Limited in situ studies under catalytic turnover conditions; explore operando methods (e.g., XAFS under flow) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
